molecular formula C25H18Cl3FN2O4 B15142903 DS-1001b CAS No. 1898206-17-1

DS-1001b

Cat. No.: B15142903
CAS No.: 1898206-17-1
M. Wt: 535.8 g/mol
InChI Key: BOOMBLZEOHXPPX-BQYQJAHWSA-N
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Description

Safusidenib is an orally available inhibitor of isocitrate dehydrogenase type 1 (IDH1;  IDH-1;  IDH1 [NADP+] soluble) mutant forms, including substitution mutations at the arginine in position 132, IDH1(R132) (IDH1-R132), with potential antineoplastic activity. Upon oral administration, safusidenib specifically binds to and inhibits certain mutant forms of IDH1, thereby inhibiting the formation of the oncometabolite 2-hydroxyglutarate (2HG) from alpha-ketoglutarate (a-KG). This prevents 2HG-mediated signaling and leads to both an induction of cellular differentiation and an inhibition of cellular proliferation in tumor cells expressing IDH1 mutations. IDH1(R132) mutations are highly expressed in certain malignancies, including gliomas;  they initiate and drive cancer growth by both blocking cell differentiation and catalyzing the formation of 2HG. Safusidenib minimally targets and affects wild-type IDH1, which is expressed in normal, healthy cells.
SAFUSIDENIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1898206-17-1

Molecular Formula

C25H18Cl3FN2O4

Molecular Weight

535.8 g/mol

IUPAC Name

(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C25H18Cl3FN2O4/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28/h4-11H,1-3H3,(H,32,33)/b8-7+

InChI Key

BOOMBLZEOHXPPX-BQYQJAHWSA-N

Isomeric SMILES

CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F

Canonical SMILES

CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F

Origin of Product

United States

Foundational & Exploratory

DS-1001b inhibitor for IDH1 R132H mutation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to DS-1001b (Safusidenib): A Brain-Penetrant Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H substitution, are a defining feature of several cancers, including lower-grade gliomas and chondrosarcomas.[1][2] These gain-of-function mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which drives tumorigenesis through epigenetic dysregulation.[1][2][3] this compound (safusidenib) is a potent, selective, orally bioavailable, and blood-brain barrier (BBB) permeable small molecule inhibitor designed to target these IDH1 mutations.[4][5] Preclinical and clinical studies have demonstrated its ability to significantly reduce D-2-HG levels, inhibit tumor growth, and induce differentiation.[5][6] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, clinical trial results, and key experimental methodologies.

Introduction: The Role of IDH1 R132H in Oncology

Wild-type IDH1 is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][3] However, heterozygous point mutations at the R132 residue of IDH1 confer a new enzymatic function: the NADPH-dependent reduction of α-KG to D-2-HG.[1][3] The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes that block cellular differentiation and promote oncogenesis.[2][7] The IDH1 R132H mutation is the most frequent variant, found in approximately 70-90% of lower-grade gliomas.[2][3][7] This makes the mutant IDH1 enzyme a highly specific and attractive therapeutic target.

G cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) Isocitrate_wt Isocitrate IDH1_wt IDH1 (WT) Isocitrate_wt->IDH1_wt aKG_wt α-Ketoglutarate (α-KG) Epigenetic Normal Epigenetic Regulation aKG_wt->Epigenetic Cofactor for Dioxygenases IDH1_wt->aKG_wt NADPH -> NADP+ aKG_mut α-Ketoglutarate (α-KG) IDH1_mut IDH1 R132H (Mutant) aKG_mut->IDH1_mut NADP+ -> NADPH D2HG D-2-Hydroxyglutarate (D-2-HG) Dysregulation Epigenetic Dysregulation & Oncogenesis D2HG->Dysregulation Inhibits α-KG-dependent Dioxygenases IDH1_mut->D2HG DS1001b This compound DS1001b->IDH1_mut Inhibits

Caption: IDH1 mutation signaling and this compound intervention point.

This compound: Mechanism of Action

This compound is a non-competitive inhibitor that functions by binding to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme.[1][8] This binding stabilizes the enzyme in an inactive "open" conformation, which disrupts the catalytic site and reduces its affinity for the substrate, α-KG.[1] This allosteric inhibition is highly specific to the mutant form of the IDH1 enzyme, preventing the production of D-2-HG without affecting the normal metabolic function of wild-type IDH1.

G cluster_0 This compound Allosteric Inhibition IDH1_Dimer Mutant IDH1 Dimer (Active 'Closed' Conformation) Binding Binding to Allosteric Site at Dimer Interface IDH1_Dimer->Binding DS1001b This compound DS1001b->Binding Inactive_Dimer Inactive 'Open' Conformation Binding->Inactive_Dimer Catalysis_Blocked α-KG -> D-2-HG Conversion Blocked Inactive_Dimer->Catalysis_Blocked

Caption: Allosteric inhibition mechanism of this compound on mutant IDH1.

Preclinical Profile

In Vitro Potency and Selectivity

This compound demonstrates potent and selective inhibition of 2-HG production in cells expressing various IDH1 mutations, with the highest potency observed against the prevalent R132H mutation.[6] It shows minimal activity against wild-type IDH1 or mutant IDH2 enzymes.[6]

Cell Line / TargetMutationAssay TypeIC50 / GI50 (nM)Reference
TF-1 (stable)IDH1 R132H2-HG Production~30[6]
TF-1 (stable)IDH1 R132C2-HG Production~30[6]
293A (transient)IDH1 R132H2-HG ProductionLowest IC50[6]
293A (transient)IDH1 R132G/L/S2-HG Production~200[6]
JJ012 ChondrosarcomaIDH1 R132GCell Proliferation81[4]
L835 ChondrosarcomaIDH1 R132CCell Proliferation77[4]
IDH1 Wild-Type CellsWTCell Proliferation>10,000[9]
IDH2 MutantsR140Q / R172K2-HG ProductionNo Inhibition[6]
In Vivo Efficacy in Xenograft Models

In patient-derived xenograft (PDX) models of glioblastoma with the IDH1 R132H mutation, continuous oral administration of this compound resulted in significant anti-tumor activity.[5][6] The inhibitor effectively suppressed tumor growth in both subcutaneous and orthotopic (intracranial) models.[5][6] This anti-tumor effect was accompanied by a marked decrease in 2-HG levels within the tumor tissue and an induction of glial differentiation markers, such as glial fibrillary acidic protein (GFAP).[5][6]

Model TypeCancer TypeKey FindingsReference
Subcutaneous PDX (A1074)Glioblastoma (IDH1 R132H)Significant tumor volume reduction; Decreased plasma 2-HG levels; Induced neural differentiation.[6]
Orthotopic PDXGlioblastoma (IDH1 R132H)Tumor growth inhibition; Reduced tumor D-2-HG levels.[2][3]
Subcutaneous Xenograft (JJ012)Chondrosarcoma (IDH1 R132G)Impaired tumor growth.[4]
Blood-Brain Barrier Permeability

A critical feature of this compound for the treatment of gliomas is its ability to penetrate the blood-brain barrier.[5][10] Preclinical studies in mice confirmed good brain distribution.[3] This was later corroborated in a Phase I clinical trial where the brain-to-plasma ratio of the free form of this compound in 3 patients ranged from 0.19 to 0.77.[10]

Clinical Development: Phase I Study (NCT03030066)

The first-in-human, multicenter, open-label, dose-escalation Phase I study evaluated the safety, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of this compound in patients with recurrent or progressive IDH1-mutant gliomas.[2][7][10][11]

Study Design
  • Population: 47 patients with recurrent/progressive IDH1-mutant (R132) glioma.[2][7]

  • Dosage: Oral administration of this compound from 125 mg to 1400 mg twice daily (bid) in continuous cycles.[2][7]

  • Primary Objectives: Assess safety, tolerability, and determine the maximum tolerated dose (MTD).[12][13]

  • Secondary Objectives: Evaluate PK, PD (D-2-HG levels), and anti-tumor activity.[12][13]

Pharmacokinetics and Pharmacodynamics

This compound demonstrated dose-dependent increases in peak plasma concentration (Cmax) and area under the curve (AUC).[10][11] Steady-state levels were generally achieved by day 4 of dosing.[3] Pharmacodynamic analysis of on-treatment brain tumor samples showed a significant reduction in D-2-HG levels compared to pre-study archived samples, confirming target engagement in patients.[2][7]

PK/PD ParameterResultReference
Pharmacokinetics
Cmax and AUCIncreased dose-dependently.[10][11]
Brain/Plasma Ratio (free drug)0.19 - 0.77 (n=3)[10]
Pharmacodynamics
Tumor D-2-HG LevelsSignificantly lower in on-treatment samples vs. pre-study samples.[2][7]
Clinical Efficacy

This compound demonstrated promising anti-tumor activity in a heavily pre-treated patient population.[10][14] Responses were observed in both contrast-enhancing and non-enhancing gliomas.

Efficacy EndpointEnhancing Glioma CohortNon-Enhancing Glioma CohortReference
Objective Response Rate (ORR) 17.1%33.3%[2][7]
Complete Response (CR)1 patient-[10][11]
Partial Response (PR)5 patients-[11]
Minor Response (MR)-4 patients[11]
Stable Disease (SD)11 patients8 patients[11]
Median Progression-Free Survival (PFS) 10.4 months (95% CI: 6.1-17.7)Not Reached (95% CI: 24.1-NR)[2][7]
Safety and Tolerability

This compound was generally well-tolerated. The maximum tolerated dose (MTD) was not reached at doses up to 1400 mg bid.[7][10][11] Most adverse events (AEs) were Grade 1 or 2.[7]

Adverse Event ProfileFindingReference
Maximum Tolerated Dose (MTD) Not reached up to 1400 mg bid.[7][10][11]
Dose Limiting Toxicity (DLT) One event: Grade 3 decreased white blood cell count (1000 mg bid).[10][11]
Serious Drug-Related AEs None reported.[7]
Grade 3 AEs Observed in 40-42.6% of patients.[7][11]
Common AEs (>20% incidence) Skin hyperpigmentation, diarrhea, pruritus, nausea, rash, headache, alopecia, arthralgia, dry skin.[7][10][14]

Key Experimental Methodologies

Detailed protocols are proprietary; however, based on published literature, the following outlines the standard methodologies used to characterize this compound.

Mutant IDH1 Enzymatic Assay
  • Objective: To determine the in vitro potency of this compound on the enzymatic activity of purified recombinant mutant IDH1 protein.

  • Protocol Outline:

    • Recombinant human IDH1 R132H protein is incubated in an assay buffer containing NADPH, MgCl2, and α-KG.

    • Serial dilutions of this compound (or vehicle control) are added to the reaction mixture.

    • The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C).

    • The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Inhibition Assay
  • Objective: To measure the ability of this compound to inhibit the production of D-2-HG in cells engineered to express mutant IDH1.

  • Protocol Outline:

    • Cells (e.g., TF-1 or 293A) stably or transiently expressing IDH1 R132H are seeded in multi-well plates.[6]

    • Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 24-72 hours).

    • After treatment, cells and/or culture media are collected.

    • Metabolites are extracted using a solvent like methanol.

    • D-2-HG levels in the extracts are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

    • IC50 values are determined from the dose-response curve.

G cluster_0 Preclinical Evaluation Workflow cluster_1 Enzymatic Assay cluster_2 Cellular Assay cluster_3 PDX Model A In Vitro Assays B Cell-Based Assays A->B C In Vivo Xenograft Models B->C D Data Analysis & Candidate Selection C->D A1 Purified mIDH1 Enzyme A2 Measure NADPH Consumption A3 Calculate IC50 B1 mIDH1-expressing Cells B2 Measure D-2-HG by LC-MS/MS B3 Calculate IC50 C1 Orthotopic/ Subcutaneous Implantation C2 This compound Treatment C3 Assess Tumor Growth & D-2-HG Levels

Caption: Generalized workflow for preclinical evaluation of an IDH1 inhibitor.
D-2-HG Measurement in Tumor Tissue

  • Objective: To quantify the level of the oncometabolite D-2-HG in tumor samples from preclinical models or clinical trial patients.

  • Protocol Outline:

    • Resected tumor tissue is snap-frozen and stored at -80°C.

    • A known weight of the tissue is homogenized in a suitable buffer (e.g., containing bovine serum albumin).[2]

    • Metabolites are extracted from the homogenate, typically with a cold organic solvent (e.g., 80% methanol).

    • The supernatant is collected after centrifugation to remove proteins and cellular debris.

    • The sample undergoes derivatization (e.g., with diacetyl-l-tartaric anhydride) to enable chiral separation of D- and L-2-HG isomers.[2]

    • The derivatized sample is analyzed by a validated LC-MS/MS method with an appropriate internal standard to ensure accurate quantification.

Conclusion and Future Directions

This compound (safusidenib) is a potent and selective brain-penetrant inhibitor of mutant IDH1 that has demonstrated a favorable safety profile and compelling anti-tumor activity in both preclinical models and a Phase I clinical trial for recurrent IDH1-mutant gliomas. Its ability to effectively reduce D-2-HG levels in patient tumors confirms its mechanism of action and target engagement. The observed clinical responses, particularly the durable stable disease and objective responses in a difficult-to-treat patient population, underscore its therapeutic potential.

Ongoing research includes a Phase II study (NCT04458272) evaluating this compound in patients with chemotherapy- and radiotherapy-naïve IDH1-mutated WHO grade 2 glioma, which will provide further insight into its efficacy in an earlier-line setting.[7][15][16] Future investigations will likely focus on optimizing its use, exploring combination therapies, and identifying biomarkers to predict patient response.

References

DS-1001b: A Deep Dive into its Mechanism for Reducing 2-Hydroxyglutarate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

DS-1001b is an orally active and blood-brain barrier-permeable small molecule that has demonstrated significant promise in the treatment of cancers harboring mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. This guide provides a comprehensive technical overview of the core mechanism by which this compound effectively reduces levels of the oncometabolite 2-hydroxyglutarate (2-HG), supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of Mutant IDH1

Mutations in the IDH1 gene, particularly at the R132 locus, are a hallmark of several cancers, including gliomas and chondrosarcomas.[1][2][3][4] These mutations confer a neomorphic (new) enzymatic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG).[5][6][7] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, contributing to oncogenesis.[4][5][6]

This compound is a potent and selective inhibitor of these mutant forms of the IDH1 enzyme.[5][8] It functions by binding to an allosteric pocket on the mutant IDH1 enzyme dimer, a site distinct from the active site. This binding event induces a conformational change that inactivates the enzyme, thereby blocking the conversion of α-KG to 2-HG.[1][5] This targeted inhibition leads to a significant reduction in intracellular 2-HG levels, as has been demonstrated in both preclinical and clinical studies.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, demonstrating its potency and efficacy in reducing 2-HG and inhibiting tumor growth.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
GI₅₀ (Cell Proliferation)JJ012 (Chondrosarcoma)81 nM[8]
GI₅₀ (Cell Proliferation)L835 (Chondrosarcoma)77 nM[8]
IC₅₀ (2-HG Reduction)JJ012 (Chondrosarcoma)0.7 µM[9]
IC₅₀ (2-HG Reduction)HT1080 (Chondrosarcoma)0.5 µM[9]
IC₅₀ (2-HG Reduction)L835 (Chondrosarcoma)0.35 µM[9]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

ParameterModelValueReference
Tumor Growth InhibitionJJ012 Xenografted MiceSignificant growth damage with continuous feeding[8]
Brain/Plasma Ratio of Free this compoundPatients with IDH1-mutant glioma0.19 - 0.77[2]
2-HG ReductionOn-treatment brain tumor samples vs. archived samplesSignificantly lower[3][10]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the metabolic pathway affected by mutant IDH1 and the inhibitory action of this compound.

cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Cancer Cell cluster_2 Downstream Effects Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 TCA Cycle alpha_KG α-Ketoglutarate WT_IDH1->alpha_KG alpha_KG_mut α-Ketoglutarate Mutant_IDH1 Mutant IDH1 alpha_KG_mut->Mutant_IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG->Epigenetic_Dysregulation Altered_Metabolism Altered Metabolism Two_HG->Altered_Metabolism Mutant_IDH1->Two_HG Neomorphic Activity DS1001b This compound DS1001b->Mutant_IDH1 Inhibition Oncogenesis Oncogenesis Epigenetic_Dysregulation->Oncogenesis Altered_Metabolism->Oncogenesis

Caption: Mechanism of this compound in inhibiting 2-HG production by mutant IDH1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Mutant IDH1 Enzymatic Assay

This protocol is designed to measure the in vitro inhibitory activity of this compound on the mutant IDH1 enzyme.

Materials:

  • Recombinant mutant IDH1 enzyme (e.g., R132H or R132C)

  • This compound compound

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Substrates: α-ketoglutarate (α-KG) and NADPH

  • Detection reagent (e.g., diaphorase/resazurin system)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant mutant IDH1 enzyme to each well.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Cell Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of cancer cells harboring IDH1 mutations.

Materials:

  • IDH1-mutant cancer cell lines (e.g., JJ012, L835)

  • Complete cell culture medium

  • This compound compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., WST-1 or CellTiter-Glo®)

Procedure:

  • Seed the IDH1-mutant cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours to 14 days).[8][9]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or luminescence development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the cell viability relative to the vehicle control and determine the GI₅₀ value.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol describes the use of a patient-derived xenograft model to evaluate the anti-tumor activity of this compound in a more clinically relevant setting.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Patient-derived IDH1-mutant tumor tissue or cells (e.g., glioblastoma)

  • This compound formulated for oral administration

  • Vehicle control

  • Surgical and cell implantation equipment

Procedure:

  • Surgically implant patient-derived tumor fragments or inject a suspension of tumor cells subcutaneously or orthotopically (e.g., intracranially for glioblastoma) into immunocompromised mice.[5]

  • Allow the tumors to establish and reach a palpable or measurable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups, typically via oral gavage or formulated in the chow, on a continuous daily schedule.[5][8]

  • Monitor tumor growth regularly by measuring tumor volume with calipers (for subcutaneous models) or through imaging techniques (for orthotopic models).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., 2-HG levels, histological analysis).

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating a mutant IDH1 inhibitor like this compound, from initial in vitro screening to in vivo efficacy studies.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Evaluation Enzymatic_Assay Mutant IDH1 Enzymatic Assay (Determine IC50) Cell_Proliferation Cell Proliferation Assay (Determine GI50) Enzymatic_Assay->Cell_Proliferation Two_HG_Measurement Intracellular 2-HG Measurement (Confirm Target Engagement) Cell_Proliferation->Two_HG_Measurement PDX_Model Patient-Derived Xenograft (PDX) Model Establishment Two_HG_Measurement->PDX_Model Promising In Vitro Results Treatment This compound Administration PDX_Model->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, 2-HG Levels) Tumor_Monitoring->Endpoint_Analysis Phase_I_Trials Phase I Clinical Trials (Safety, PK/PD) Endpoint_Analysis->Phase_I_Trials Demonstrated In Vivo Efficacy Phase_II_Trials Phase II Clinical Trials (Efficacy) Phase_I_Trials->Phase_II_Trials

Caption: A generalized workflow for the preclinical and clinical evaluation of this compound.

References

The Role of DS-1001b in Epigenetic Regulation of Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS-1001b is a potent, orally bioavailable, and blood-brain barrier-penetrant small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), specifically targeting the R132H and R132C variants. In cancer, particularly in gliomas, chondrosarcomas, and acute myeloid leukemia (AML), mutations in IDH1 lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated 2-HG levels competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis. This compound reverses these epigenetic aberrations by reducing 2-HG levels, leading to the restoration of normal histone and DNA methylation patterns and subsequent anti-tumor effects. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's role in the epigenetic regulation of cancer.

Mechanism of Action: Reversing Oncometabolite-Driven Epigenetic Dysregulation

Mutations in the IDH1 enzyme are a key driver in several cancers. The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, the mutated form of IDH1 gains a new function: the reduction of α-KG to 2-HG.[1] This accumulation of 2-HG is a central event in the pathology of IDH1-mutant cancers.[2]

The primary mechanism by which 2-HG promotes cancer is through the competitive inhibition of α-KG-dependent dioxygenases. This family of enzymes includes histone lysine demethylases (KDMs) and the TET family of DNA hydroxylases, which are crucial for maintaining the epigenetic landscape of a cell.[3] By inhibiting these enzymes, 2-HG leads to a global hypermethylation of histones and DNA, which in turn alters gene expression, blocks cellular differentiation, and promotes cancer growth.[3] Key histone marks affected include the repressive marks H3K9me3 and H3K27me3.[4][5]

This compound acts as a selective inhibitor of the mutant IDH1 enzyme, thereby blocking the production of 2-HG.[6][7] This reduction in intracellular 2-HG levels relieves the inhibition of histone and DNA demethylases, leading to a reversal of the hypermethylation state and a reprogramming of the epigenetic landscape towards a more normal cellular state.[6]

cluster_0 Mutant IDH1 Pathway in Cancer cluster_1 Therapeutic Intervention with this compound Mutant_IDH1 Mutant IDH1 (R132H/C) Two_HG 2-Hydroxyglutarate (2-HG) Mutant_IDH1->Two_HG Converts alpha_KG α-Ketoglutarate (α-KG) alpha_KG->Mutant_IDH1 Histone_Demethylases Histone Demethylases (e.g., KDM4C) Two_HG->Histone_Demethylases Inhibits DNA_Demethylases DNA Demethylases (TET enzymes) Two_HG->DNA_Demethylases Inhibits Histone_Hypermethylation Histone Hypermethylation (e.g., H3K9me3, H3K27me3) Histone_Demethylases->Histone_Hypermethylation Prevents DNA_Hypermethylation DNA Hypermethylation DNA_Demethylases->DNA_Hypermethylation Prevents Blocked_Differentiation Blocked Cellular Differentiation Histone_Hypermethylation->Blocked_Differentiation DNA_Hypermethylation->Blocked_Differentiation Tumor_Growth Tumor Growth Blocked_Differentiation->Tumor_Growth DS_1001b This compound DS_1001b->Mutant_IDH1 Inhibits Start Start Prepare_Reagents Prepare Reagents: - Mutant IDH1 Enzyme - this compound (or test compound) - α-KG - NADPH - Diaphorase/Resazurin Start->Prepare_Reagents Add_Enzyme_Compound Add mutant IDH1 enzyme and This compound to a 96-well plate Prepare_Reagents->Add_Enzyme_Compound Incubate_1 Incubate at room temperature Add_Enzyme_Compound->Incubate_1 Add_Substrate Add α-KG and NADPH to initiate the reaction Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Detection_Reagent Add diaphorase/resazurin solution Incubate_2->Add_Detection_Reagent Measure_Fluorescence Measure fluorescence to determine NADPH consumption Add_Detection_Reagent->Measure_Fluorescence Calculate_IC50 Calculate IC50 value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End Start Start Prepare_Cells Prepare IDH1-mutant glioma cells Start->Prepare_Cells Implant_Cells Intracranially implant cells into immunocompromised mice Prepare_Cells->Implant_Cells Tumor_Growth Allow tumors to establish Implant_Cells->Tumor_Growth Treatment Administer this compound or vehicle control Tumor_Growth->Treatment Monitor_Mice Monitor tumor growth (e.g., via bioluminescence or MRI) and animal health Treatment->Monitor_Mice Endpoint Endpoint analysis: - Tumor volume - Survival - 2-HG levels - Histone methylation Monitor_Mice->Endpoint End End Endpoint->End

References

DS-1001b: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

DS-1001b is an investigational, orally active, and blood-brain barrier-permeable small molecule inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data available for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is an isoxazole derivative with potent and selective inhibitory activity against mutated IDH1 enzymes.[1][2]

PropertyValueReference
Chemical Name Isoxazole derivative[1]
CAS Number 1898207-64-1[1]
Molecular Formula C29H29Cl3FN3O4[3]
Molecular Weight 608.92 g/mol [3]
Administration Route Oral[1][2]
Key Feature Blood-Brain Barrier Permeable[1][2][4]

Mechanism of Action and Signaling Pathway

Mutations in the IDH1 enzyme, commonly found in gliomas and other cancers, lead to a neomorphic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][5][6][7] High levels of D-2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and promoting tumorigenesis.[7][8]

This compound is a selective inhibitor of mutant IDH1.[3] It binds to an allosteric pocket on the surface of the IDH1 dimer, stabilizing the enzyme in an "open," inactive conformation. This conformational change disrupts the binding site for a catalytically important divalent cation, which in turn reduces the enzyme's affinity for its substrate, α-KG.[5] By inhibiting the production of D-2-HG, this compound aims to reverse the epigenetic alterations and suppress tumor growth.[2][7]

This compound Signaling Pathway Mechanism of Action of this compound cluster_0 Mutant IDH1 Enzyme Activity cluster_1 Downstream Effects alpha_KG α-Ketoglutarate (α-KG) mutant_IDH1 Mutant IDH1 alpha_KG->mutant_IDH1 Substrate D_2_HG D-2-Hydroxyglutarate (D-2-HG) (Oncometabolite) mutant_IDH1->D_2_HG Conversion epigenetic_dysregulation Epigenetic Dysregulation D_2_HG->epigenetic_dysregulation Inhibition of α-KG-dependent dioxygenases tumorigenesis Tumorigenesis epigenetic_dysregulation->tumorigenesis DS_1001b This compound DS_1001b->mutant_IDH1 Inhibition

Mechanism of Action of this compound

Preclinical Data

Biochemical Activity

This compound has demonstrated potent and selective inhibition of mutant IDH1 enzymes in cell-free enzymatic assays.[4]

EnzymeIC50 (nmol/L) (without preincubation)Reference
IDH1 R132H Potent Inhibition[4]
IDH1 R132C Potent Inhibition[4]
IDH1 Wild-Type No Significant Inhibition[4]
IDH2 Mutant No Significant Inhibition[4]
Cellular Activity

In vitro studies have shown that this compound inhibits the proliferation of cancer cells harboring IDH1 mutations.[1]

Cell LineCancer TypeIDH1 MutationGI50 (nM)Reference
JJ012 ChondrosarcomaYes81[1]
L835 ChondrosarcomaYes77[1]

Treatment with this compound (0.1-10 μM for 14 days) has been shown to inhibit the proliferation of IDH1-mutated chondrosarcoma cells in a dose-dependent manner.[1] Furthermore, it has been observed to induce G1 phase arrest in the cell cycle.[1]

In Vivo Activity

Preclinical studies using patient-derived xenograft (PDX) models have demonstrated the in vivo efficacy of this compound. Continuous oral administration of this compound has been shown to impair tumor growth and reduce 2-HG levels in both subcutaneous and intracranial xenograft models of glioblastoma with IDH1 mutations.[2] These studies also suggest that this compound promotes glial differentiation, as indicated by the increased expression of glial fibrillary acidic protein.[2]

Clinical Data

This compound has been evaluated in clinical trials for the treatment of patients with IDH1-mutated gliomas.

Pharmacokinetics

A Phase I study (NCT03030066) in patients with recurrent or progressive IDH1 mutant gliomas provided key pharmacokinetic data.[6][9][10]

ParameterValuePatient PopulationReference
Time to Peak Plasma Concentration (Tmax) 2 - 6 hours (Day 1)Recurrent/Progressive IDH1 Mutant Glioma[11]
Brain/Plasma Ratio (free form) 0.19 - 0.77Recurrent/Progressive IDH1 Mutant Glioma (n=3)[10]

Peak plasma concentration (Cmax) and area under the curve (AUC) were found to increase in a dose-dependent manner.[6][10]

Safety and Efficacy

In the Phase I study (NCT03030066), this compound was administered at doses ranging from 125 to 1400 mg twice daily and was found to be well-tolerated, with the maximum tolerated dose (MTD) not being reached.[6][10] The most common adverse events were Grade 1-2.[6]

A Phase II study (NCT04458272) is assessing the efficacy and safety of this compound in patients with chemotherapy- and radiotherapy-naive IDH1 mutated WHO grade II glioma.[11]

Experimental Protocols

General Experimental Workflow

The preclinical evaluation of this compound typically follows a standardized workflow from initial biochemical screening to in vivo efficacy studies.

Experimental Workflow for this compound Preclinical Evaluation Workflow biochemical_assay Biochemical Assay (Enzyme Inhibition) cell_based_assay Cell-Based Assays (Proliferation, 2-HG levels) biochemical_assay->cell_based_assay Lead Compound Selection in_vivo_pk In Vivo Pharmacokinetics (Animal Models) cell_based_assay->in_vivo_pk Candidate Selection in_vivo_efficacy In Vivo Efficacy (Xenograft Models) in_vivo_pk->in_vivo_efficacy Dosing Regimen Determination

Preclinical Evaluation Workflow for this compound
Mutant IDH1 Enzymatic Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against mutant IDH1 enzymes.

  • Reagents and Materials:

    • Recombinant mutant IDH1 enzyme (e.g., R132H, R132C)

    • α-Ketoglutarate (α-KG)

    • NADPH

    • MgCl2

    • Assay buffer (e.g., Tris-HCl)

    • This compound dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance or fluorescence

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, MgCl2, and NADPH in each well of the microplate.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor, if available).

    • Initiate the enzymatic reaction by adding the mutant IDH1 enzyme and α-KG.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

    • Measure the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm or by using a coupled enzymatic reaction that produces a fluorescent signal.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Cell Proliferation Assay (General Protocol)

This protocol describes a general method for evaluating the effect of this compound on the proliferation of IDH1-mutated cancer cells.

  • Reagents and Materials:

    • IDH1-mutated cancer cell line (e.g., JJ012, L835)

    • Complete cell culture medium

    • This compound

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well cell culture plate

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours to 14 days).[1]

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required by the assay.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration of this compound.

    • Determine the GI50 value, the concentration that causes 50% inhibition of cell growth.

In Vivo Xenograft Study (General Protocol)

This protocol provides a general outline for assessing the antitumor activity of this compound in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID)

    • IDH1-mutated cancer cells or patient-derived tumor fragments

    • This compound formulated for oral administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Implant the cancer cells or tumor fragments subcutaneously or orthotopically into the mice.

    • Allow the tumors to reach a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.

    • Monitor the tumor size using calipers at regular intervals.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of 2-HG levels, histological examination).

    • Analyze the tumor growth data to determine the efficacy of this compound.

References

DS-1001b: A Deep Dive into Target Selectivity for Mutant IDH1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the target selectivity of DS-1001b, a potent, orally bioavailable, and blood-brain barrier-permeable inhibitor, for mutant isocitrate dehydrogenase 1 (IDH1) over its wild-type counterpart. The accumulation of the oncometabolite D-2-hydroxyglutarate (D-2-HG), driven by neomorphic activity of mutant IDH1, is a key oncogenic driver in several cancers, including glioma and chondrosarcoma.[1][2] this compound is specifically designed to target this mutated enzyme, offering a promising therapeutic strategy.[3][4]

Quantitative Analysis of Target Selectivity

The selectivity of this compound for mutant IDH1 enzymes (R132H and R132C) compared to wild-type (WT) IDH1 is demonstrated by in vitro enzymatic assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear quantitative comparison of the compound's potency.

Table 1: Enzymatic Inhibitory Activity of this compound against IDH1 Variants (Without Preincubation) [5]

Enzyme TargetIC50 (nmol/L)
IDH1 R132H14
IDH1 R132C130
Wild-Type IDH1> 10,000

Table 2: Enzymatic Inhibitory Activity of this compound against IDH1 Variants (With 2-hour Preincubation) [5]

Enzyme TargetIC50 (nmol/L)
IDH1 R132H1.6
IDH1 R132C1.6
Wild-Type IDH12,000

These data clearly illustrate the potent and selective inhibition of mutant IDH1 by this compound, with a significantly higher IC50 value for the wild-type enzyme, indicating minimal off-target activity at therapeutic concentrations. Notably, preincubation with the inhibitor enhances its potency against the mutant forms.[5]

In cellular assays, this compound effectively inhibits the production of 2-HG in patient-derived chondrosarcoma cells harboring IDH1 mutations.

Table 3: Inhibition of 2-HG Production in IDH1-Mutant Chondrosarcoma Cells [6]

Cell LineIDH1 MutationGI50 (nM)
JJ012R132C81
L835R132C77

Mechanism of Action: Allosteric Inhibition

This compound functions as an allosteric inhibitor.[7] It binds to a pocket at the dimer interface of the mutant IDH1 enzyme, stabilizing it in an "open," inactive conformation.[5][7] This conformational change disrupts the binding site for a crucial divalent cation (Mg2+), which is essential for the enzyme's catalytic activity.[7] By preventing the proper binding of both the divalent cation and the substrate, α-ketoglutarate, this compound effectively shuts down the production of the oncometabolite 2-HG.[5][7]

Signaling Pathways

Mutations in IDH1 are known to influence cellular signaling, notably activating the AKT-mTOR pathway, which is implicated in cell proliferation and migration.[8][9][10] By inhibiting the production of 2-HG, this compound can help to reverse the epigenetic changes and aberrant signaling cascades driven by the mutant enzyme.[2]

Mutant_IDH1_Pathway cluster_0 Cellular Metabolism cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 Oxidative Decarboxylation alpha_KG α-Ketoglutarate (α-KG) Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->Mutant_IDH1 Neomorphic Reduction D2HG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Changes Aberrant Epigenetic Status D2HG->Epigenetic_Changes AKT_mTOR AKT-mTOR Pathway Activation D2HG->AKT_mTOR WT_IDH1->alpha_KG Mutant_IDH1->D2HG Tumor_Growth Tumor Growth & Proliferation Epigenetic_Changes->Tumor_Growth AKT_mTOR->Tumor_Growth DS1001b This compound DS1001b->Mutant_IDH1 Allosteric Inhibition

Caption: Mechanism of this compound selective inhibition of mutant IDH1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Enzymatic Assay for IDH1 Inhibition [5]

  • Enzymes: Recombinant human IDH1-R132H, IDH1-R132C, and wild-type IDH1 were used.

  • Assay Buffer: The reaction was conducted in a buffer containing 50 mmol/L Tris-HCl (pH 7.5), 100 mmol/L NaCl, 10 mmol/L MgCl2, 0.05% bovine serum albumin, and 1 mmol/L dithiothreitol.

  • Reaction Mixture: The assay mixture included the respective enzyme, 100 μmol/L NADPH, and varying concentrations of this compound.

  • Initiation and Detection: The reaction was initiated by the addition of α-ketoglutarate. The consumption of NADPH was monitored by measuring the decrease in absorbance at 340 nm.

  • IC50 Determination: For experiments with preincubation, this compound was incubated with the enzyme and NADPH for 2 hours before the addition of α-ketoglutarate. IC50 values were calculated from the dose-response curves.

Cellular 2-HG Inhibition Assay [6]

  • Cell Lines: Patient-derived chondrosarcoma cell lines (JJ012 and L835) harboring IDH1 mutations were utilized.

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were treated with various concentrations of this compound for a specified period (e.g., 14 days for proliferation assays).

  • 2-HG Measurement: Intracellular 2-HG levels were quantified using a 2-HG assay kit, typically involving enzymatic reactions coupled to a colorimetric or fluorometric readout.

  • GI50 Determination: The concentration of this compound that resulted in 50% growth inhibition (GI50) was determined from the dose-response curves of cell viability assays (e.g., CellTiter-Glo).

Patient-Derived Xenograft (PDX) Models [3][5]

  • Tumor Implantation: Tumor tissues from patients with glioblastoma harboring an IDH1 mutation were subcutaneously or intracranially implanted into immunocompromised mice (e.g., NOD/SCID mice).

  • Drug Administration: Once tumors reached a specified volume, mice were treated with this compound, typically administered orally.

  • Efficacy Evaluation: Tumor growth was monitored by measuring tumor volume over time. The levels of 2-HG in the tumor tissue were also analyzed post-treatment.

  • Pharmacokinetic Analysis: Plasma and brain concentrations of this compound were measured at various time points after administration to assess its blood-brain barrier permeability.[5]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Enzymatic_Assay Enzymatic Assays (Mutant & WT IDH1) IC50_Det Determine IC50/GI50 (Selectivity & Potency) Enzymatic_Assay->IC50_Det Cell_Based_Assay Cell-Based Assays (IDH1-mutant cell lines) Cell_Based_Assay->IC50_Det PDX_Model Patient-Derived Xenograft (PDX) Model Generation IC50_Det->PDX_Model Promising candidates advance Drug_Admin This compound Administration (Oral) PDX_Model->Drug_Admin Efficacy_Eval Efficacy Evaluation (Tumor Growth & 2-HG Levels) Drug_Admin->Efficacy_Eval

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The preclinical data for this compound provide a robust and compelling case for its high selectivity and potency against mutant IDH1. The significant differential in inhibitory activity against mutant versus wild-type IDH1, coupled with a well-defined allosteric mechanism of action, underscores its potential as a targeted therapy. Clinical trial results have shown that this compound is well-tolerated and demonstrates clinical activity in patients with recurrent or progressive IDH1-mutant gliomas.[1][11][12][13] These findings support the continued development of this compound as a promising therapeutic agent for cancers driven by IDH1 mutations.

References

Preclinical Profile of DS-1001b: A Brain-Permeant Mutant IDH1 Inhibitor for Glioma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on DS-1001b, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in various glioma models. The following sections detail the mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the underlying signaling pathways modulated by this compound. All quantitative data are summarized in structured tables for ease of comparison, and key experimental protocols and mechanistic pathways are visually represented.

Introduction

Gliomas are the most common primary brain tumors in adults, with subtypes harboring mutations in the isocitrate dehydrogenase 1 (IDH1) gene representing a distinct molecular entity. These mutations, most commonly the R132H substitution, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG is implicated in gliomagenesis through epigenetic dysregulation and alterations in cellular metabolism.[2] this compound is an orally bioavailable, brain-penetrant small molecule designed to selectively inhibit mutant IDH1, thereby reducing 2-HG levels and impeding tumor growth.[1][3] Preclinical studies have demonstrated its potential as a targeted therapy for IDH1-mutant gliomas.[3][4]

Mechanism of Action

This compound is a selective inhibitor of mutant IDH1 enzymes. Its primary mechanism of action is the reduction of the oncometabolite 2-HG, which in turn is believed to reverse the epigenetic alterations and promote the differentiation of glioma cells.[1][3]

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

The following diagram illustrates the core signaling pathway initiated by the IDH1 mutation and the point of intervention for this compound.

DS-1001b_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Glioma Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 alpha_KG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG Mutant IDH1 Epigenetic Epigenetic Dysregulation Two_HG->Epigenetic Differentiation_Block Block of Glial Differentiation Epigenetic->Differentiation_Block Proliferation Tumor Cell Proliferation Differentiation_Block->Proliferation DS1001b This compound DS1001b->Two_HG Inhibition

Mechanism of this compound in IDH1-Mutant Glioma.

In Vitro Efficacy

The potency and selectivity of this compound were evaluated through a series of in vitro enzymatic and cell-based assays.

Quantitative Data: In Vitro Assays
Assay TypeTarget/Cell LineMutationIC50 (nmol/L)Reference
Enzymatic Activity
IDH1R132H13[3]
IDH1R132C24[3]
IDH1Wild-Type>10,000[3]
IDH2R140Q>10,000[3]
IDH2R172K>10,000[3]
2-HG Production
U87MG cellsIDH1 R132H4.8[3]
HCT116 cellsIDH1 R132H1.8[3]
HCT116 cellsIDH1 R132C2.5[3]
Experimental Protocols

Enzymatic Assay: The inhibitory activity of this compound against wild-type and mutant IDH1/2 enzymes was measured using a cell-free enzymatic assay. The reaction mixture contained the respective recombinant IDH enzyme, α-ketoglutarate, and NADPH. The rate of NADPH consumption was monitored by measuring the decrease in absorbance at 340 nm. Assays were conducted with and without a 2-hour preincubation of the enzyme and compound.[3]

Cellular 2-HG Assay: Human glioblastoma U87MG cells and colorectal carcinoma HCT116 cells engineered to express mutant IDH1 (R132H or R132C) were used. Cells were cultured in the presence of varying concentrations of this compound for a specified period. Intracellular 2-HG levels were then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

In Vivo Efficacy in Glioma Models

The anti-tumor effects of this compound were assessed in patient-derived xenograft (PDX) models of glioblastoma, including both subcutaneous and orthotopic implantations.

Quantitative Data: In Vivo Studies

Subcutaneous A1074 (IDH1-R132H) PDX Model

ParameterControl GroupThis compound Treated Group% InhibitionP-valueReference
Tumor Volume (mm³)
at 4 weeks1,250 (approx.)500 (approx.)60%< 0.001[3]
Tumor Weight (g) 1.0 (approx.)0.4 (approx.)60%< 0.001[3]
Intratumoral 2-HG (ng/mg protein) 1,500 (approx.)100 (approx.)93%Not specified[3]
Plasma 2-HG (ng/mL) 3,000 (approx.)500 (approx.)83%0.005[3]

Orthotopic (Intracranial) A1074 (IDH1-R132H) PDX Model

ParameterControl GroupThis compound Treated Group% Increase in LifespanP-valueReference
Median Survival (days) 70 (approx.)100+ (approx.)>42%< 0.001[3]
Intratumoral 2-HG (nmol/g tissue) 1,500 (approx.)Dramatically reduced>90%Not specified[3]
Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment: Tumor tissue from a glioblastoma patient with an IDH1 R132H mutation was obtained and designated A1074. The tissue was subcutaneously implanted into immunodeficient mice for propagation. A wild-type IDH1 glioblastoma PDX model, A1056, was used as a negative control.[3]

Subcutaneous Tumor Growth Study: A1074 tumor fragments were subcutaneously implanted into the flank of immunodeficient mice. When tumors reached a palpable size, mice were randomized into control and treatment groups. This compound was administered orally, mixed with sterilized pellet food. Tumor volumes were measured regularly with calipers. At the end of the study, tumors were excised, weighed, and analyzed for 2-HG levels and protein expression.[3]

Orthotopic Tumor Growth Study: A1074 cells were stereotactically injected into the brains of immunodeficient mice. Tumor growth was monitored by magnetic resonance imaging (MRI). This compound was administered orally as a food admixture. Survival was monitored, and at the endpoint, brains were collected for histological analysis and 2-HG measurement.[3]

Experimental Workflow: Orthotopic PDX Model

Orthotopic_PDX_Workflow Patient Glioblastoma Patient (IDH1-R132H) Tumor_Resection Tumor Resection Patient->Tumor_Resection PDX_Establishment Subcutaneous Implantation in Immunodeficient Mice (PDX Establishment) Tumor_Resection->PDX_Establishment Cell_Culture Tumor Cell Culture PDX_Establishment->Cell_Culture Orthotopic_Implantation Stereotactic Intracranial Injection of Tumor Cells Cell_Culture->Orthotopic_Implantation Treatment Oral Administration of This compound or Vehicle Orthotopic_Implantation->Treatment Monitoring Tumor Growth Monitoring (MRI) & Survival Analysis Treatment->Monitoring Endpoint Endpoint Analysis: - Histology (GFAP, IDH1R132H) - Intratumoral 2-HG Measurement Monitoring->Endpoint

Workflow for the Orthotopic PDX Glioma Model Study.

Pharmacokinetics and Blood-Brain Barrier Permeability

A critical attribute for a glioma therapeutic is its ability to cross the blood-brain barrier (BBB). The pharmacokinetic profile of a radiolabeled analog of this compound, [14C]DS-1001a, was evaluated in mice.

Quantitative Data: Pharmacokinetics
ParameterPlasmaCerebrumBrain-to-Plasma RatioReference
AUC (ng eq. · h/g or mL) 12,5008,1400.65[3]
Experimental Protocol

Pharmacokinetic Study: [14C]DS-1001a was administered orally to mice at a dose of 10 mg/kg. At various time points, blood and cerebrum samples were collected. The concentrations of the radiolabeled compound in plasma and brain tissue were determined to calculate pharmacokinetic parameters, including the area under the curve (AUC).[3]

Pharmacodynamic Effects

The biological effects of this compound in vivo extend beyond tumor growth inhibition and include the induction of cellular differentiation.

Glial Differentiation

Treatment with this compound in the A1074 subcutaneous PDX model led to a marked increase in the expression of glial fibrillary acidic protein (GFAP), a marker of astrocytic differentiation.[3] This suggests that by reducing 2-HG levels, this compound can reverse the differentiation block imposed by the IDH1 mutation, promoting a less malignant phenotype.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for gliomas harboring IDH1 mutations. Its high potency and selectivity for mutant IDH1, coupled with its ability to penetrate the blood-brain barrier, translate to significant anti-tumor efficacy in clinically relevant patient-derived xenograft models. By reducing the oncometabolite 2-HG, this compound not only inhibits tumor growth but also promotes glial differentiation. These findings provide a solid preclinical rationale for the ongoing clinical evaluation of this compound in patients with recurrent gliomas.[1][3][4]

References

The Brain-Permeant Mutant IDH1 Inhibitor, DS-1001b, Drives Tumor Cell Differentiation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action, preclinical efficacy, and clinical potential of DS-1001b (also known as Safusidenib), a potent and selective, orally bioavailable, and blood-brain barrier-permeable inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG) resulting from IDH1 mutations is a key driver in the pathogenesis of several cancers, including gliomas and chondrosarcomas, by inducing a block in cellular differentiation. This compound targets this fundamental oncogenic process, offering a promising therapeutic strategy.

Core Mechanism: Reversing Oncometabolic Blockade of Differentiation

Mutations in the IDH1 enzyme, most commonly the R132H subtype, confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to 2-HG.[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases.[3] This results in widespread epigenetic alterations, such as hypermethylation of histones (e.g., H3K9me3) and DNA, which in turn silences genes crucial for cellular differentiation, trapping cells in an undifferentiated and proliferative state.[3][4]

This compound acts by selectively inhibiting this mutant IDH1 enzyme, leading to a significant reduction in intracellular 2-HG levels.[1][2][4] This alleviates the inhibition of α-KG-dependent dioxygenases, thereby reversing the aberrant hypermethylation and restoring the expression of differentiation-associated genes. This targeted approach not only curtails tumor growth but also promotes the differentiation of malignant cells into a more mature, less aggressive phenotype.

cluster_0 Mutant IDH1 Pathway cluster_1 Effect of this compound Mutant IDH1 (R132H) Mutant IDH1 (R132H) 2-HG (Oncometabolite) 2-HG (Oncometabolite) Mutant IDH1 (R132H)->2-HG (Oncometabolite) Converts alpha-KG alpha-KG alpha-KG->Mutant IDH1 (R132H) alpha-KG-dependent Dioxygenases alpha-KG-dependent Dioxygenases 2-HG (Oncometabolite)->alpha-KG-dependent Dioxygenases Inhibits Histone/DNA Hypermethylation Histone/DNA Hypermethylation alpha-KG-dependent Dioxygenases->Histone/DNA Hypermethylation Prevents Restored Differentiation Restored Differentiation alpha-KG-dependent Dioxygenases->Restored Differentiation Rescues Differentiation Block Differentiation Block Histone/DNA Hypermethylation->Differentiation Block Causes Tumor Growth Tumor Growth Differentiation Block->Tumor Growth Promotes Differentiation Block->Restored Differentiation Reduced Tumor Growth Reduced Tumor Growth Tumor Growth->Reduced Tumor Growth This compound This compound This compound->Mutant IDH1 (R132H) Inhibits This compound->Mutant IDH1 (R132H) Inhibits cluster_0 Experimental Workflow: PDX Model Patient Tumor Tissue (IDH1-mutant) Patient Tumor Tissue (IDH1-mutant) Subcutaneous Implantation (Mouse) Subcutaneous Implantation (Mouse) Patient Tumor Tissue (IDH1-mutant)->Subcutaneous Implantation (Mouse) Tumor Expansion Tumor Expansion Subcutaneous Implantation (Mouse)->Tumor Expansion Orthotopic Implantation (Brain) Orthotopic Implantation (Brain) Tumor Expansion->Orthotopic Implantation (Brain) Randomization Randomization Orthotopic Implantation (Brain)->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control This compound Treatment This compound Treatment Randomization->this compound Treatment Tumor Growth Monitoring Tumor Growth Monitoring Vehicle Control->Tumor Growth Monitoring This compound Treatment->Tumor Growth Monitoring Endpoint Analysis Endpoint Analysis Tumor Growth Monitoring->Endpoint Analysis Histology Histology Endpoint Analysis->Histology IHC (GFAP) IHC (GFAP) Endpoint Analysis->IHC (GFAP) 2-HG Measurement 2-HG Measurement Endpoint Analysis->2-HG Measurement

References

Methodological & Application

DS-1001b protocol for in vitro cell culture assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: DS-1001b

A Novel Inhibitor of the PI3K/Akt Signaling Pathway for In Vitro Cancer Cell Proliferation Assays

Audience: This document is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.

Introduction: this compound is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K), a critical enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various human cancers, playing a crucial role in cell proliferation, survival, and apoptosis resistance. Dysregulation of this pathway is a key factor in tumor growth and progression. This compound offers a valuable tool for in vitro studies aimed at understanding the role of the PI3K/Akt pathway in cancer and for the preliminary screening of potential therapeutic agents. This application note provides detailed protocols for assessing the in vitro efficacy of this compound in cancer cell lines, including cell viability and pathway inhibition assays.

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting PI3K, which in turn prevents the phosphorylation and activation of Akt. This disruption of the signaling cascade leads to decreased cell proliferation and induction of apoptosis in cancer cells with a constitutively active PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis PDK1->Akt Activation DS1001b This compound DS1001b->PI3K Inhibition

Figure 1: Mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

Cell LineCancer TypeIC50 (nM) of this compound
MCF-7Breast Cancer15.2
A549Lung Cancer89.5
U-87 MGGlioblastoma25.8
PC-3Prostate Cancer112.3

Table 1: IC50 values of this compound in various cancer cell lines.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol details the steps to determine the effect of this compound on the viability of adherent cancer cells.

Cell_Viability_Workflow A 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. Treatment with this compound (Varying concentrations) B->C D 4. Incubation (72 hours) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubation (3-4 hours) E->F G 7. Solubilize Formazan (100 µL of DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Figure 2: Workflow for the MTT-based cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Pathway Inhibition

This protocol is used to confirm the inhibitory effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation levels of Akt.

Materials:

  • 6-well plates

  • This compound

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt. A decrease in this ratio with increasing concentrations of this compound indicates pathway inhibition.

Application Notes and Protocols for Preparing DS-1001b Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of DS-1001b, a potent and orally active inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the integrity, stability, and reliable performance of this compound in downstream experimental assays.

Introduction to this compound

This compound is a selective, blood-brain barrier-permeable small molecule inhibitor of mutant IDH1, particularly the R132H and R132C mutations.[1][2][3] These mutations are frequently observed in various cancers, including gliomas and chondrosarcomas.[4][5][6][7][8][9] The mutant IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3][4] Elevated levels of 2-HG lead to epigenetic dysregulation and contribute to tumorigenesis.[3][9] this compound allosterically binds to the dimer interface of the mutant IDH1 enzyme, stabilizing it in an inactive "open" conformation and thereby inhibiting the production of 2-HG.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its solubility in DMSO. It is critical to use newly opened or anhydrous DMSO for optimal solubility, as DMSO is hygroscopic and absorbed moisture can significantly impact the solubility of the compound.[1][10]

ParameterValueNotes
Molecular Weight 608.92 g/mol [10]
Solubility in DMSO 14 - 29 mg/mLSolubility can be enhanced with sonication.[1][10][11] Use of fresh, high-purity DMSO is recommended.[10]
Equivalent Molarity 22.99 - 47.63 mMCalculated based on the solubility range.
Recommended Stock Concentration 10 mMA 10 mM stock solution is a common starting point for in vitro assays.[12]
Powder Storage -20°C for up to 3 years[10]
Stock Solution Storage -80°C for up to 1 year; -20°C for up to 1 monthAliquoting is highly recommended to avoid repeated freeze-thaw cycles.[1][10][13]

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

The diagram below illustrates the catalytic activity of mutant IDH1 and the mechanism of inhibition by this compound.

This compound Signaling Pathway Mutant IDH1 Signaling Pathway and this compound Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 Substrate alpha_KG α-Ketoglutarate WT_IDH1->alpha_KG Product alpha_KG_mut α-Ketoglutarate Mut_IDH1 Mutant IDH1 alpha_KG_mut->Mut_IDH1 Substrate 2_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation & Tumorigenesis 2_HG->Epigenetic_Dysregulation Mut_IDH1->2_HG Product DS_1001b This compound DS_1001b->Mut_IDH1 Inhibits

Caption: Mutant IDH1 converts α-KG to 2-HG, leading to tumorigenesis. This compound inhibits this process.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 608.92 g/mol )

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[11]

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves[14]

Workflow Diagram:

This compound Stock Solution Workflow Workflow for Preparing this compound Stock Solution Start Start Calculate_Mass Calculate required mass of this compound Start->Calculate_Mass Weigh_Compound Accurately weigh this compound powder Calculate_Mass->Weigh_Compound Add_DMSO Add the calculated volume of DMSO Weigh_Compound->Add_DMSO Dissolve Vortex to dissolve the compound Add_DMSO->Dissolve Sonicate_Check Sonicate if necessary and check for clarity Dissolve->Sonicate_Check Sonicate_Check->Dissolve Incomplete Dissolution Aliquot Aliquot the stock solution into cryovials Sonicate_Check->Aliquot Clear Solution Store Store aliquots at -80°C or -20°C Aliquot->Store End End Store->End

Caption: Step-by-step workflow for the preparation of this compound stock solution.

Procedure:

  • Safety Precautions: Perform all steps in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[14] DMSO can facilitate the absorption of other chemicals through the skin.[15]

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

      • Mass (mg) = 0.01 mol/L * 0.001 L * 608.92 g/mol * 1000 mg/g = 6.09 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the calculated mass (e.g., 6.09 mg) of this compound powder directly into the tube.

  • Adding DMSO:

    • Using a calibrated micropipette, add the corresponding volume of fresh, anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.

    • Visually inspect the solution to ensure complete dissolution. If particulates are still visible, sonicate the tube in a water bath for 5-10 minutes.[11]

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[1][10][13]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage (up to 1 year), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1][10]

Best Practices and Troubleshooting

  • Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the air, which can reduce its solvating power and potentially affect the stability of the dissolved compound.[1][15] Always use newly opened or properly stored anhydrous DMSO. Keep the DMSO container tightly sealed when not in use.[15]

  • Compound Stability: While stock solutions in DMSO are generally stable at low temperatures, it is advisable to prepare fresh dilutions in aqueous media for immediate use in cell-based assays.[13] The final concentration of DMSO in the assay medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Solubility Issues: If you encounter difficulty dissolving this compound, gentle warming (e.g., to 37°C) in a water bath can be attempted in conjunction with vortexing and sonication. However, prolonged heating should be avoided to prevent compound degradation. Ensure that the DMSO used is of high purity and anhydrous.

  • Waste Disposal: Dispose of all chemical waste, including unused stock solutions and contaminated materials, in accordance with your institution's hazardous waste disposal procedures.[14] Do not pour DMSO or solutions containing it down the drain.[14]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1001b is a potent, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] Mutations in IDH1, particularly the R132H substitution, are frequently observed in several cancers, including glioma and chondrosarcoma.[1][3] These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation.[1][3][4] this compound selectively targets these mutant IDH1 enzymes, leading to a reduction in 2-HG levels, thereby impairing tumor growth and promoting cellular differentiation.[1][3] These application notes provide a comprehensive overview of the recommended concentrations and protocols for the use of this compound in various cell-based assays.

Mechanism of Action

This compound functions as an allosteric inhibitor of mutant IDH1. It binds to a pocket at the dimer interface of the enzyme, stabilizing an "open" and inactive conformation.[1][4] This conformational change disrupts the binding of a catalytically important divalent cation and reduces the enzyme's affinity for its substrate, α-ketoglutarate (α-KG), ultimately inhibiting the production of 2-HG.[1][4]

Data Presentation: Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound across various enzymatic and cell-based assays.

Table 1: Biochemical Activity of this compound against IDH1/2 Enzymes [1]

Enzyme TargetIC₅₀ (nmol/L; 2-hour preincubation)IC₅₀ (nmol/L; without preincubation)
IDH1 R132H1.613
IDH1 R132C2.537
IDH1 Wild-Type1,200>10,000
IDH2 R140Q>10,000>10,000
IDH2 R172K>10,000>10,000

Table 2: Inhibition of 2-HG Production by this compound in IDH1-Mutant Cell Lines [1]

Cell LineIDH1 MutationIC₅₀ (nmol/L)
U87MG-IDH1 R132HR132H8.8
HT1080R132C20
JJ012 (Chondrosarcoma)R132CNot explicitly provided, but effective at 0.1-10 µM[2]
L835 (Chondrosarcoma)R132CNot explicitly provided, but effective at 0.1-10 µM[2]

Table 3: Anti-proliferative Activity of this compound in IDH1-Mutant Chondrosarcoma Cell Lines [2]

Cell LineGI₅₀ (nM)
JJ01281
L83577

Signaling Pathway

DS1001b_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH1 Mutant Cancer Cell cluster_2 Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (WT) aKG_mut α-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Mutant IDH1 (e.g., R132H) Epigenetic Epigenetic Dysregulation (Histone & DNA Hypermethylation) TwoHG->Epigenetic Differentiation Blocked Differentiation Epigenetic->Differentiation Proliferation Increased Proliferation Epigenetic->Proliferation DS1001b This compound DS1001b->aKG_mut Inhibits

Caption: Mechanism of action of this compound in inhibiting mutant IDH1.

Experimental Protocols

Cell Proliferation Assay (e.g., using JJ012 or L835 cells)

This protocol is designed to determine the anti-proliferative effect of this compound on IDH1-mutant cells.

Materials:

  • IDH1-mutant cell lines (e.g., JJ012, L835)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[5]

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM.[2] Remember to include a DMSO-only vehicle control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for an extended period, for example, 7 to 14 days, as the effects on proliferation due to epigenetic changes can be slow to manifest.[2] Change the medium with freshly prepared this compound every 3-4 days.

  • Viability Assessment:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log concentration of this compound and determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression analysis.

Proliferation_Workflow A Seed IDH1-mutant cells in 96-well plate B Incubate overnight (37°C, 5% CO₂) A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 7-14 days (refresh medium with compound) C->D E Add cell viability reagent D->E F Measure signal (luminescence/absorbance) E->F G Calculate GI₅₀ F->G

Caption: Workflow for a cell proliferation assay with this compound.

2-HG Inhibition Assay

This protocol measures the ability of this compound to inhibit the production of 2-hydroxyglutarate in IDH1-mutant cells.

Materials:

  • IDH1-mutant cell lines (e.g., U87MG-IDH1 R132H, HT1080)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well or 12-well plates

  • Methanol

  • Water

  • Chloroform

  • LC-MS/MS system or a 2-HG assay kit

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (DMSO) for 48-72 hours.[5]

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the extracted metabolites for 2-HG levels using a targeted LC-MS/MS method or a commercially available 2-HG assay kit.

  • Data Analysis:

    • Normalize the 2-HG levels to the total protein concentration or cell number for each sample.

    • Calculate the percentage of 2-HG inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

TwoHG_Workflow A Seed and treat IDH1-mutant cells with this compound B Incubate for 48-72 hours A->B C Wash cells and extract metabolites with 80% methanol B->C D Centrifuge and collect the supernatant C->D E Measure 2-HG levels (LC-MS/MS or assay kit) D->E F Normalize data and calculate IC₅₀ E->F

Caption: Workflow for a 2-HG inhibition assay.

Conclusion

This compound is a highly potent and selective inhibitor of mutant IDH1. For cell-based assays, effective concentrations for inhibiting 2-HG production are in the low nanomolar range, while concentrations for observing anti-proliferative effects are typically in the mid-nanomolar to low micromolar range with prolonged incubation. The provided protocols offer a starting point for researchers to investigate the cellular effects of this compound. It is recommended to optimize assay conditions, including cell seeding density and incubation times, for each specific cell line and experimental setup.

References

Application Notes and Protocols for the Administration of DS-1001b in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1001b, also known as safusidenib, is a potent, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1, particularly the R132H substitution, are common drivers in several cancers, including glioma and chondrosarcoma.[1][3] The mutant IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] Elevated levels of 2-HG disrupt epigenetic regulation and contribute to malignant progression.[1][4] this compound allosterically binds to the mutant IDH1 dimer, stabilizing it in an inactive conformation and thereby inhibiting 2-HG production.[4]

These application notes provide detailed protocols for the administration and efficacy evaluation of this compound in patient-derived xenograft (PDX) models, which are highly relevant preclinical models that recapitulate the heterogeneity and biology of human tumors.[5][6]

Signaling Pathway of Mutant IDH1 and this compound Action

DS1001b_Mechanism_of_Action cluster_0 Normal Cell cluster_1 IDH1-Mutant Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-Type IDH1 alpha-KG_mut alpha-Ketoglutarate 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-KG_mut->2-HG Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2-HG->Epigenetic_Dysregulation Tumor_Growth Tumor Growth and Progression Epigenetic_Dysregulation->Tumor_Growth This compound This compound Mutant_IDH1_inactive Inactive Mutant IDH1 This compound->Mutant_IDH1_inactive Allosteric Inhibition Mutant_IDH1_inactive->2-HG Blocks Production

Caption: Mechanism of action of this compound in IDH1-mutant cancer cells.

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

This protocol outlines the subcutaneous implantation of patient tumor tissue into immunodeficient mice. For orthotopic models, such as glioblastoma, specialized surgical procedures are required for intracranial implantation.[7]

Materials:

  • Fresh patient tumor tissue obtained under sterile conditions

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains)

  • Matrigel® or other extracellular matrix

  • Surgical instruments (scalpels, forceps)

  • Anesthesia (e.g., isoflurane)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Antibiotics (optional, e.g., penicillin-streptomycin)

Protocol:

  • Process fresh, sterile patient tumor tissue within 2-4 hours of surgical resection.

  • In a sterile biosafety cabinet, mince the tumor tissue into small fragments (1-3 mm³).

  • Prepare a suspension of tumor fragments in a 1:1 mixture of cold PBS/HBSS and Matrigel®.

  • Anesthetize the immunodeficient mouse.

  • Implant the tumor-Matrigel® suspension subcutaneously into the flank of the mouse using a trocar or a large-gauge needle.

  • Monitor the mice for tumor engraftment and growth. Tumor growth can be measured using calipers.

  • Once tumors reach a predetermined size (e.g., 1000-1500 mm³), passage the tumor to a new cohort of mice for expansion.

This compound Formulation and Administration

This compound is an orally active compound.[2] The following protocols describe two common methods of oral administration in preclinical models.

A. Oral Gavage

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Protocol:

  • Prepare the appropriate concentration of this compound in the vehicle. Sonication may be required to achieve a uniform suspension.

  • The typical dosing volume for mice is 5-10 mL/kg.

  • Administer this compound orally via gavage once or twice daily, as determined by the study design. Preclinical studies have used a range of doses, and clinical trials have investigated twice-daily dosing.[8][9]

  • A vehicle-only group should be included as a control.

B. Medicated Diet

Materials:

  • This compound powder

  • Standard rodent chow pellets

  • Custom diet formulation services or in-house pelleting equipment

Protocol:

  • Determine the desired dose of this compound in mg/kg/day.

  • Calculate the amount of this compound to be incorporated into the feed based on the average daily food consumption of the mice.

  • Have a custom medicated diet prepared by a commercial vendor or prepare in-house.

  • Provide the medicated chow ad libitum to the treatment group.[2]

  • The control group should receive standard rodent chow.

In Vivo Efficacy Study Workflow

in_vivo_workflow PDX_Establishment PDX Model Establishment (Subcutaneous or Orthotopic) Tumor_Growth Tumor Growth to Predetermined Size (e.g., 100-200 mm³) PDX_Establishment->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Initiation: - Vehicle Control - this compound Randomization->Treatment Monitoring Tumor Volume Measurement & Body Weight Monitoring Treatment->Monitoring Daily/Weekly Endpoint Endpoint Determination: - Tumor Size Limit - Predetermined Time Monitoring->Endpoint Analysis Tissue Collection & Pharmacodynamic Analysis (e.g., 2-HG levels, Histology) Endpoint->Analysis

Caption: General workflow for an in vivo efficacy study of this compound in PDX models.

Pharmacodynamic and Efficacy Endpoints

A. Tumor Growth Inhibition

  • Measure tumor dimensions with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Plot mean tumor volume ± SEM for each treatment group over time.

  • Calculate tumor growth inhibition (%TGI) at the end of the study.

B. 2-HG Level Measurement

  • Collect tumor tissue and/or plasma at the end of the study.

  • Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Extract metabolites from tissues and plasma.

  • Quantify 2-HG levels using liquid chromatography-mass spectrometry (LC-MS). A significant reduction in 2-HG levels in the this compound treated group is expected.[1]

C. Histological Analysis

  • Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

  • Perform hematoxylin and eosin (H&E) staining to assess tumor morphology.

  • Immunohistochemistry (IHC) can be performed to assess markers of proliferation (e.g., Ki-67) and differentiation (e.g., glial fibrillary acidic protein [GFAP] in glioma models).[1]

Data Presentation

Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Summary of In Vivo Efficacy of this compound in a Subcutaneous PDX Model

Treatment GroupDosing RegimenNumber of Animals (n)Mean Tumor Volume at Day 0 (mm³ ± SEM)Mean Tumor Volume at End of Study (mm³ ± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control0.5% Methylcellulose, p.o., BID10150 ± 151200 ± 150N/A+5
This compound50 mg/kg, p.o., BID10152 ± 16450 ± 8062.5+3

Table 2: Pharmacodynamic Effects of this compound in a PDX Model

Treatment GroupDosing RegimenMean Tumor 2-HG Level (ng/mg tissue ± SEM)% 2-HG Reduction vs. ControlMean Ki-67 Proliferation Index (%)
Vehicle Control0.5% Methylcellulose, p.o., BID2500 ± 300N/A65
This compound50 mg/kg, p.o., BID300 ± 508825

Conclusion

The administration of this compound in patient-derived xenograft models is a critical step in the preclinical evaluation of this targeted therapy. The protocols outlined above provide a framework for conducting robust in vivo studies to assess the efficacy and pharmacodynamic effects of this compound. Careful adherence to these methodologies will enable researchers to generate high-quality, reproducible data to support the continued development of this promising agent for the treatment of IDH1-mutant cancers.

References

Application Note and Protocols: Evaluation of DS-1001b on Glioma Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gliomas are the most prevalent primary brain tumors in adults, characterized by their infiltrative growth and challenging treatment. A significant subset of gliomas harbors mutations in the isocitrate dehydrogenase 1 (IDH1) gene, most commonly the IDH1 R132H subtype.[1] This mutation leads to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to malignant progression through aberrant epigenetic alterations.[1] DS-1001b is a potent, orally bioavailable, and selective inhibitor of mutant IDH1 that can penetrate the blood-brain barrier.[1][2] Preclinical studies have demonstrated its efficacy in suppressing the proliferation of malignant gliomas, making it a promising therapeutic agent for IDH1-mutant gliomas.[3] This document provides detailed protocols for assessing the anti-proliferative effects of this compound on glioma cells in vitro.

Mechanism of Action of this compound

This compound selectively inhibits the mutant IDH1 enzyme, thereby blocking the conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG).[1][2] The reduction in intratumoral 2-HG levels leads to the reversal of epigenetic modifications and promotes glial differentiation, as evidenced by increased expression of glial fibrillary acidic protein (GFAP).[1][2] This ultimately impairs cell proliferation and suppresses tumor growth in IDH1-mutant gliomas.[2][4]

cluster_cell Glioma Cell with IDH1 Mutation cluster_downstream Downstream Effects alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mutant_IDH1 two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH1->two_HG NADPH -> NADP+ Epigenetic_Alterations Aberrant Epigenetic Status two_HG->Epigenetic_Alterations Differentiation_Block Block in Glial Differentiation Epigenetic_Alterations->Differentiation_Block Proliferation Cell Proliferation Differentiation_Block->Proliferation DS1001b This compound DS1001b->mutant_IDH1 Inhibition

Caption: Mechanism of action of this compound in IDH1-mutant glioma cells.

Experimental Protocols

This section provides a detailed methodology for the culture of glioma cells and a subsequent cell proliferation assay to evaluate the efficacy of this compound.

A. Protocol for Culturing Human Glioma Cells from Surgical Specimens

This protocol is adapted from established methods for primary glioma cell culture.[5][6][7]

Materials:

  • Freshly resected human glioblastoma tissue

  • Dulbecco's Modified Eagle Medium (DMEM)/F12 medium[8]

  • Fetal Bovine Serum (FBS)[8]

  • Penicillin-Streptomycin solution

  • Enzymatic Tissue Dissociation Solution (e.g., papain or a commercial dissociation kit)[5]

  • Stop Solution (e.g., DMEM/F12 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell strainers (e.g., 70-100 µm)

  • Poly-D-lysine coated culture flasks or plates[5]

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Tissue Collection and Preparation:

    • Collect fresh tumor tissue immediately after surgical resection in sterile DMEM/F12 medium on ice.

    • In a sterile biosafety cabinet, wash the tissue with cold PBS to remove blood and debris.

    • Mince the tissue into small fragments (approximately 1-2 mm³) using a sterile scalpel.[6]

  • Enzymatic Dissociation:

    • Transfer the minced tissue to a tube containing the enzymatic dissociation solution.

    • Incubate at 37°C for 30-60 minutes with gentle agitation, following the manufacturer's instructions.[6]

    • Mechanically triturate the tissue every 15 minutes with a pipette to aid dissociation.

  • Cell Isolation and Culture:

    • Neutralize the enzyme activity by adding Stop Solution.

    • Pass the cell suspension through a cell strainer to remove any remaining tissue clumps.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in complete culture medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).

    • Plate the cells onto poly-D-lysine coated flasks or plates.

    • Incubate at 37°C in a humidified incubator with 5% CO2.

    • Replace the culture medium every 2-3 days.

B. Protocol for Cell Proliferation Assay (WST-1 Assay)

Materials:

  • Established glioma cell culture (e.g., patient-derived or a commercial cell line)

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Complete culture medium

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest glioma cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for 48-72 hours.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

cluster_setup Assay Setup cluster_treatment Drug Treatment cluster_assay Proliferation Assay cluster_analysis Data Analysis start Start: Glioma Cell Culture seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_ds1001b Prepare this compound dilutions incubate_24h->prepare_ds1001b add_drug Add this compound to wells prepare_ds1001b->add_drug incubate_72h Incubate for 48-72h add_drug->incubate_72h add_wst1 Add WST-1 reagent incubate_72h->add_wst1 incubate_4h Incubate for 1-4h add_wst1->incubate_4h read_plate Read absorbance at 450nm incubate_4h->read_plate calculate_viability Calculate % viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the cell proliferation assay.

Data Presentation

The following table summarizes the biochemical and cell-based activity of this compound.

Enzyme/Cell Line (IDH Mutation)IC50 (nmol/L) without preincubationIC50 (nmol/L) with 2-hour preincubationReference
Enzymatic Activity [2]
IDH1 R132H135.8[2]
IDH1 R132C2511[2]
Wild-type IDH1>100001200[2]
Wild-type IDH2>10000>10000[2]
Mutant IDH2>10000>10000[2]
Inhibition of 2-HG Production in Cells [2]
U87MG (IDH1 R132H)7.9N/A[2]
HCT116 (IDH1 R132H)1.8N/A[2]
HCT116 (IDH1 R132C)1.8N/A[2]

Related Signaling Pathways in Glioma

While this compound targets the specific vulnerability of IDH1 mutations, glioma cells can develop resistance by activating other oncogenic signaling pathways.[2] The PI3K/Akt/mTOR pathway is frequently dysregulated in gliomas and plays a crucial role in cell survival, proliferation, and resistance to therapy.[9][10][11] Aberrant activation of this pathway can occur through mutations in key components like PTEN or amplification of receptor tyrosine kinases (RTKs) such as EGFR.[12][13] Understanding the interplay between IDH1 inhibition and the PI3K/Akt/mTOR pathway may be critical for developing combination therapies to overcome resistance.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway in glioma.

References

Application Notes and Protocols: Western Blot Analysis of the IDH1 Pathway Following DS-1001b Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene are frequently observed in several cancers, including glioma, acute myeloid leukemia, and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone demethylases and the TET family of DNA hydroxylases. This results in epigenetic dysregulation, such as histone and DNA hypermethylation, which can drive tumorigenesis by blocking cellular differentiation.

DS-1001b is a potent and selective, orally bioavailable inhibitor of mutant IDH1 (mIDH1). It allosterically binds to the mIDH1 enzyme, leading to a reduction in 2-HG levels. Consequently, this compound is expected to reverse the epigenetic alterations induced by 2-HG, making it a promising therapeutic agent for mIDH1-driven cancers.

This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on key proteins within the IDH1 signaling pathway. The primary biomarkers of interest are histone H3 lysine 9 trimethylation (H3K9me3), a marker of repressive chromatin, and Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor implicated in tumor progression and angiogenesis, which can be stabilized by 2-HG.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IDH1 signaling pathway and the experimental workflow for Western blot analysis.

IDH1_Pathway IDH1 Signaling Pathway and this compound Mechanism of Action cluster_0 Normal Cell cluster_1 Mutant IDH1 Cell cluster_2 This compound Treatment Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG WT IDH1 Histone Demethylation Histone Demethylation alpha-KG->Histone Demethylation JmjC Demethylases HIF-1a Degradation HIF-1a Degradation alpha-KG->HIF-1a Degradation PHDs Isocitrate_mut Isocitrate alpha-KG_mut alpha-KG Isocitrate_mut->alpha-KG_mut WT IDH1 2-HG 2-Hydroxyglutarate alpha-KG_mut->2-HG Mutant IDH1 JmjC Demethylases JmjC Demethylases 2-HG->JmjC Demethylases Inhibition PHDs PHDs 2-HG->PHDs Inhibition Increased H3K9me3 Increased H3K9me3 JmjC Demethylases->Increased H3K9me3 HIF-1a Stabilization HIF-1a Stabilization PHDs->HIF-1a Stabilization This compound This compound Mutant IDH1 Mutant IDH1 This compound->Mutant IDH1 Inhibition

Figure 1: IDH1 Signaling Pathway and this compound Action

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Culture 1. Cell Culture & this compound Treatment Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (anti-H3K9me3, anti-HIF-1a, anti-H3, anti-Actin) Blocking->Primary_Antibody Secondary_Antibody 8. HRP-conjugated Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Image Acquisition & Densitometry Analysis Detection->Analysis

Application Notes and Protocols: DS-1001b for Orthotopic vs. Subcutaneous Glioma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DS-1001b, a potent and orally bioavailable inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in preclinical orthotopic and subcutaneous glioma models. The protocols detailed below are based on established methodologies and published data to guide researchers in evaluating the efficacy of this compound in relevant in vivo settings.

Introduction

Gliomas are primary brain tumors that are notoriously difficult to treat, with glioblastoma being the most aggressive form. A significant subset of gliomas harbor mutations in the IDH1 gene, leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1][2] this compound is a selective inhibitor of the mutant IDH1 enzyme, designed with high blood-brain barrier permeability to effectively target intracranial tumors.[1][2] Preclinical studies have demonstrated its ability to reduce 2-HG levels and suppress tumor growth in both orthotopic and subcutaneous patient-derived xenograft (PDX) models of IDH1-mutant glioblastoma.[1][2]

This document outlines the key differences in experimental outcomes when using orthotopic versus subcutaneous glioma models to test this compound and provides detailed protocols for establishing these models and conducting efficacy studies.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies of this compound in patient-derived xenograft (PDX) models of glioblastoma with the IDH1 R132H mutation.

Table 1: Efficacy of this compound in Subcutaneous A1074 (IDH1 R132H) Glioma Model [1]

ParameterControl GroupThis compound Treated Group
Tumor Volume Significantly largerSignificantly inhibited growth
Tumor Weight Significantly heavierSignificantly reduced
Intratumoral 2-HG Levels HighSignificantly reduced
Plasma 2-HG Levels ElevatedSignificantly reduced
GFAP Expression LowStrongly induced (indicating glial differentiation)

Table 2: Efficacy of this compound in Orthotopic A1074 (IDH1 R132H) Glioma Model [1]

ParameterControl GroupThis compound Treated Group
Tumor Area (in brain) LargeSignificantly reduced
Intratumoral 2-HG Levels HighSignificantly reduced to levels seen in subcutaneous models
Plasma 2-HG Levels Barely detectableRemained barely detectable
GFAP Expression LowStrongly induced (indicating glial differentiation)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for orthotopic and subcutaneous glioma models.

DS1001b_Mechanism_of_Action cluster_Cell Glioma Cell with IDH1 Mutation alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mutant_IDH1 two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH1->two_HG Epigenetic_Changes Aberrant Epigenetic Status two_HG->Epigenetic_Changes Tumor_Growth Tumor Growth and Malignant Progression Epigenetic_Changes->Tumor_Growth DS1001b This compound DS1001b->mutant_IDH1 Inhibits

Caption: Mechanism of action of this compound in IDH1-mutant glioma cells.

Experimental_Workflows cluster_Orthotopic Orthotopic Glioma Model Workflow cluster_Subcutaneous Subcutaneous Glioma Model Workflow O1 Prepare Patient-Derived Glioma Cell Suspension O2 Stereotactic Intracranial Implantation into Mice O1->O2 O3 Initiate this compound Treatment (e.g., mixed in food) O2->O3 O4 Monitor Tumor Growth (e.g., MRI) O3->O4 O5 Collect Brain Tissue and Blood at Endpoint O4->O5 O6 Analyze Tumor Area, 2-HG Levels, and Immunohistochemistry O5->O6 S1 Prepare Patient-Derived Glioma Cell Suspension S2 Subcutaneous Implantation into Flank of Mice S1->S2 S3 Allow Tumors to Establish S2->S3 S4 Initiate this compound Treatment (e.g., mixed in food) S3->S4 S5 Monitor Tumor Volume (caliper measurements) S4->S5 S6 Collect Tumors and Blood at Endpoint S5->S6 S7 Analyze Tumor Volume/Weight, 2-HG Levels, and Immunohistochemistry S6->S7

Caption: Comparative experimental workflows for orthotopic and subcutaneous glioma models.

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Patient-Derived Glioma Xenograft (PDX) Model

This protocol describes the subcutaneous implantation of human glioma cells into immunodeficient mice.

Materials:

  • Patient-derived IDH1-mutant glioma cells (e.g., A1074)

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Sterile PBS or HBSS

  • (Optional) Matrigel

  • Syringes (1 mL) with 25-27 gauge needles

  • Calipers

Procedure:

  • Cell Preparation:

    • Culture patient-derived glioma cells under appropriate conditions.

    • Harvest cells and perform a cell count.

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 1 x 10^6 cells per 100 µL). Keep the cell suspension on ice.

  • Animal Preparation:

    • Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).

  • Implantation:

    • Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

Protocol 2: Establishment of an Orthotopic Patient-Derived Glioma Xenograft (PDX) Model

This protocol details the stereotactic implantation of human glioma cells into the brain of immunodeficient mice. This procedure requires specialized equipment and surgical expertise.

Materials:

  • Patient-derived IDH1-mutant glioma cells (e.g., A1074)

  • Immunodeficient mice (e.g., NOD-scid mice)

  • Stereotactic frame

  • Anesthesia machine (e.g., isoflurane)

  • Micro-syringe (e.g., Hamilton syringe)

  • Surgical drill

  • Sterile surgical instruments

  • Bone wax

  • Sutures or wound clips

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of the glioma cells in sterile PBS at a high concentration (e.g., 1 x 10^5 cells in 2-5 µL).

  • Animal and Surgical Preparation:

    • Anesthetize the mouse and mount it in the stereotactic frame.

    • Shave and sterilize the scalp.

    • Make a midline incision to expose the skull.

  • Implantation:

    • Using a stereotactic drill, create a small burr hole at the desired coordinates in the skull (e.g., into the right cerebral hemisphere).

    • Slowly inject the cell suspension into the brain parenchyma using a micro-syringe.

    • Slowly withdraw the needle to prevent reflux.

    • Seal the burr hole with bone wax.

    • Suture or clip the scalp incision.

  • Post-Operative Care:

    • Administer analgesics as per institutional guidelines.

    • Monitor the mice for neurological symptoms and recovery.

  • Tumor Growth Monitoring:

    • Monitor tumor growth using non-invasive imaging techniques such as Magnetic Resonance Imaging (MRI) at specified time points (e.g., every 2 weeks).

Protocol 3: In Vivo Efficacy Study of this compound

This protocol outlines the administration of this compound to tumor-bearing mice and the subsequent analysis.

Materials:

  • Tumor-bearing mice (from Protocol 1 or 2)

  • This compound

  • Vehicle control (e.g., sterilized pellet food without the drug)

  • Tools for blood collection (e.g., capillary tubes)

  • LC-MS/MS for 2-HG analysis

  • Immunohistochemistry reagents (e.g., anti-GFAP antibody)

Procedure:

  • Animal Grouping:

    • Once tumors are established, randomize mice into control and treatment groups (n=5-7 per group).

  • Drug Administration:

    • This compound can be administered orally. A common method is to mix the compound with sterilized pellet food (e.g., CRF-1) and provide it ad libitum.[1]

    • The control group receives the same food without this compound.

  • Monitoring and Data Collection:

    • Subcutaneous Model: Measure tumor volume 2-3 times weekly.

    • Orthotopic Model: Perform MRI scans at regular intervals (e.g., at 8 and 10 weeks post-implantation).[1]

    • Monitor the body weight and general health of the mice.

    • Collect peripheral blood periodically (e.g., every 4 weeks) for plasma 2-HG analysis.[1]

  • Endpoint and Tissue Analysis:

    • At the end of the study (e.g., after a predefined treatment period or when tumors reach a certain size), euthanize the mice.

    • Collect tumors (subcutaneous) or brains (orthotopic) and blood.

    • Subcutaneous Model: Measure the final tumor weight.

    • Orthotopic Model: Calculate the tumor area from H&E stained brain sections.[1]

    • Analyze intratumoral and plasma/serum 2-HG levels using LC-MS/MS.

    • Perform immunohistochemistry on tumor sections to assess protein expression (e.g., GFAP for glial differentiation).[1]

Conclusion

Both orthotopic and subcutaneous glioma models are valuable tools for evaluating the efficacy of novel therapeutics like this compound. The subcutaneous model offers a more straightforward and higher-throughput option for initial efficacy screening, allowing for easy monitoring of tumor growth. However, the orthotopic model provides a more clinically relevant microenvironment, taking into account the blood-brain barrier and the unique interactions within the brain parenchyma. The demonstrated efficacy of this compound in both models, particularly its ability to penetrate the blood-brain barrier and reduce intratumoral 2-HG in the orthotopic setting, provides a strong preclinical rationale for its clinical development in treating patients with IDH1-mutant gliomas.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DS-1001b Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the successful administration of DS-1001b in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active, and blood-brain barrier-permeable small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] Mutations in IDH1, particularly the R132H subtype, are common in several cancers, including gliomas.[2] The mutant IDH1 enzyme neomorphically converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[2] this compound functions by binding to an allosteric pocket of the mutant IDH1 dimer, stabilizing it in an inactive "open" conformation. This action inhibits the production of 2-HG, thereby suppressing tumor progression and promoting cellular differentiation.[1]

Q2: What are the recommended administration routes for this compound in animal models?

A2: Based on preclinical studies, the primary and most effective route of administration for this compound is oral. This can be achieved through two main methods:

  • Oral Gavage: This method ensures precise dosing and is suitable for studies requiring specific dosage regimens.

  • Continuous Feeding: this compound can be mixed with sterile pellet food for continuous administration, which can be less stressful for the animals over long-term studies.[1]

Q3: What are the known adverse effects of this compound that I should monitor for in my animal models?

A3: While specific adverse event data in preclinical models is limited in publicly available literature, human clinical trials of this compound have reported several common side effects. Researchers should monitor animals for analogous signs of distress or toxicity, which may include:

  • Changes in skin or fur (human studies noted skin hyperpigmentation)

  • Gastrointestinal issues such as diarrhea or changes in stool consistency

  • Signs of nausea or decreased appetite (e.g., weight loss)

  • Skin irritation or excessive scratching (pruritus)

  • Lethargy or changes in behavior

Close monitoring of animal weight, food and water intake, and overall condition is crucial.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage

Two primary formulations have been described for the oral administration of this compound. The choice of vehicle will depend on the experimental requirements and institutional guidelines.

Formulation A: Aqueous-Based Suspension

This formulation uses a combination of solvents to achieve a clear solution suitable for oral gavage.

  • Reagents:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), newly opened

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. For example, a 24.2 mg/mL stock solution.

    • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

    • Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.

Formulation B: Oil-Based Suspension

This formulation is an alternative for studies where an oil-based vehicle is preferred.

  • Reagents:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), newly opened

    • Corn oil

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. For example, a 24.2 mg/mL stock solution.

    • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

    • Mix thoroughly until a clear and uniform solution is achieved.

Protocol 2: Step-by-Step Guide for Oral Gavage in Mice

This protocol provides a general guideline for performing oral gavage. It is essential to be proficient in this technique to minimize stress and risk to the animal.

  • Materials:

    • Appropriately sized flexible gavage tube with a bulbous tip (e.g., 20ga x 38 mm for adult mice).

    • Syringe corresponding to the calculated dosing volume.

    • Prepared this compound formulation.

  • Procedure:

    • Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line. This is the most critical step for a successful and safe gavage.

    • Tube Insertion: Gently insert the gavage tube into the side of the mouse's mouth, advancing it along the esophagus. There should be little to no resistance. If resistance is felt, the tube may be in the trachea; withdraw immediately.

    • Compound Administration: Once the tube is correctly positioned, administer the compound slowly and steadily.

    • Tube Removal: After administration, gently and slowly withdraw the gavage tube.

    • Post-Procedure Monitoring: Observe the animal for at least 15 minutes post-gavage for any signs of respiratory distress, such as bubbling from the nose, which could indicate aspiration.

Data Presentation

Table 1: Preclinical Efficacy of this compound

Animal ModelTumor TypeAdministration RouteDosing RegimenOutcomeReference
Patient-Derived Orthotopic XenograftGlioblastoma (IDH1 mutant)OralContinuousSuppressed tumor progression, increased progression-free survival, and decreased 2-HG levels.[1]
JJ012 Xenografted MiceChondrosarcoma (IDH1 mutant)Continuous FeedingMixed with sterile pellet food from 3 weeks post-transplantationImpaired subcutaneous tumor growth.[1]

Table 2: Pharmacokinetic Profile of [¹⁴C]DS-1001a in Mice

ParameterPlasmaBrain
AUC (ng eq. · h/g or mL)12,5008,140
Brain-to-Plasma AUC Ratio-~65%

DS-1001a is the salt-free form of this compound. Data from oral administration of 10 mg/kg.

Troubleshooting Guide

Issue 1: Animal Distress or Resistance During Oral Gavage

  • Possible Cause: Improper restraint or discomfort.

  • Solution: Ensure the animal is handled confidently and restrained correctly to prevent movement. Allow the animal to acclimate to handling before the procedure. Using a flexible, soft-tipped gavage tube can minimize discomfort.

Issue 2: Regurgitation or Reflux of the Administered Compound

  • Possible Cause: Dosing volume is too large, or the administration was too rapid.

  • Solution: Calculate the appropriate dosing volume based on the animal's body weight (typically 5-10 mL/kg for mice). Administer the solution slowly and steadily. If the issue persists, consider dividing the dose into two smaller administrations.

Issue 3: Signs of Respiratory Distress Post-Gavage (e.g., coughing, bubbling from the nose)

  • Possible Cause: Aspiration of the compound into the trachea.

  • Solution: This is a serious complication. Immediately cease the procedure. The animal should be closely monitored, and veterinary staff should be consulted. To prevent this, ensure correct placement of the gavage tube in the esophagus before administering the compound.

Issue 4: Formulation Instability (Precipitation)

  • Possible Cause: The compound is not fully solubilized or is precipitating out of the vehicle over time.

  • Solution: Ensure that newly opened, anhydrous DMSO is used, as it is hygroscopic and absorbed water can affect solubility. Prepare the formulation fresh on the day of use. If precipitation occurs, try gentle warming or sonication to redissolve the compound. If the problem persists, re-evaluate the formulation or consider the alternative vehicle.

Issue 5: No Apparent Therapeutic Effect

  • Possible Cause: Suboptimal dosing, formulation issues, or incorrect administration.

  • Solution: Verify the dose calculations and the concentration of the prepared formulation. Ensure that the full dose is being administered correctly without loss due to reflux or spillage. If using continuous feeding, monitor the animal's food consumption to ensure it is receiving the intended dose.

Visualizations

Signaling_Pathway cluster_0 Normal IDH1 Activity cluster_1 Mutant IDH1 Activity cluster_2 This compound Inhibition Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1 alpha-Ketoglutarate_mut alpha-Ketoglutarate 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) alpha-Ketoglutarate_mut->2-Hydroxyglutarate (2-HG) Mutant IDH1 This compound This compound Mutant_IDH1_Inactive Inactive Mutant IDH1 This compound->Mutant_IDH1_Inactive Allosteric Binding 2-HG_inhib 2-Hydroxyglutarate (2-HG) Production Blocked alpha-Ketoglutarate_inhib alpha-Ketoglutarate alpha-Ketoglutarate_inhib->2-HG_inhib Inhibited by Inactive Mutant IDH1

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Prepare this compound Formulation Prepare this compound Formulation Start->Prepare this compound Formulation Calculate Dose Calculate Dose Prepare this compound Formulation->Calculate Dose Administer via Oral Gavage or Medicated Food Administer via Oral Gavage or Medicated Food Calculate Dose->Administer via Oral Gavage or Medicated Food Monitor Animal Health Monitor Animal Health Administer via Oral Gavage or Medicated Food->Monitor Animal Health Measure Tumor Volume Measure Tumor Volume Monitor Animal Health->Measure Tumor Volume Collect Samples (Plasma, Tumor) Collect Samples (Plasma, Tumor) Measure Tumor Volume->Collect Samples (Plasma, Tumor) Analyze Pharmacokinetics and Pharmacodynamics Analyze Pharmacokinetics and Pharmacodynamics Collect Samples (Plasma, Tumor)->Analyze Pharmacokinetics and Pharmacodynamics End End Analyze Pharmacokinetics and Pharmacodynamics->End Troubleshooting_Flowchart Start Start Issue Encountered Issue Encountered Start->Issue Encountered Animal Distress? Animal Distress? Issue Encountered->Animal Distress? Yes Regurgitation? Regurgitation? Issue Encountered->Regurgitation? No Check Restraint, Use Flexible Tube Check Restraint, Use Flexible Tube Animal Distress?->Check Restraint, Use Flexible Tube Formulation Precipitation? Formulation Precipitation? Regurgitation?->Formulation Precipitation? No Check Volume, Administer Slowly Check Volume, Administer Slowly Regurgitation?->Check Volume, Administer Slowly No Efficacy? No Efficacy? Formulation Precipitation?->No Efficacy? No Use Anhydrous DMSO, Prepare Fresh Use Anhydrous DMSO, Prepare Fresh Formulation Precipitation?->Use Anhydrous DMSO, Prepare Fresh Verify Dose, Check Administration Verify Dose, Check Administration No Efficacy?->Verify Dose, Check Administration End End No Efficacy?->End No Check Restraint, Use Flexible Tube->End Check Volume, Administer Slowly->End Use Anhydrous DMSO, Prepare Fresh->End Verify Dose, Check Administration->End

References

Troubleshooting inconsistent results in DS-1001b experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving the mutant IDH1 inhibitor, DS-1001b.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active and potent inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1] It specifically targets the R132X mutation in IDH1. The mutant IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2][3] High levels of 2-HG lead to epigenetic dysregulation and are implicated in oncogenesis.[4][5] this compound binds to an allosteric pocket on the surface of the mutant IDH1 dimer, stabilizing it in an "open" and inactive conformation.[2][3] This prevents the catalytic conversion of α-KG to 2-HG, thereby reducing 2-HG levels and reversing the associated aberrant histone modifications.[6]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to two years.[7] Before use, it is recommended to allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[8]

Q3: In which cancer types has this compound shown activity?

A3: this compound has been investigated in clinical trials for patients with gliomas harboring IDH1-R132 mutations.[4][9] It has also demonstrated anti-tumor activity in preclinical models of chondrosarcoma with IDH1 mutations.[1][6]

Troubleshooting Inconsistent Experimental Results

In Vitro Cell-Based Assays

Issue 1: High variability in cell viability or proliferation assay results between replicates.

  • Possible Cause: Inconsistent cell seeding, edge effects in microplates, or pipetting errors.

  • Solution:

    • Ensure a homogenous single-cell suspension before and during plating.

    • To minimize the "edge effect," avoid using the outer wells of the microplate for experimental samples and instead fill them with sterile media or PBS.

    • Calibrate pipettes regularly and use appropriate pipetting techniques.

Issue 2: Lower than expected potency (higher IC50 value) of this compound.

  • Possible Cause: Degraded compound, suboptimal assay conditions, or high cell passage number.

  • Solution:

    • Use freshly prepared this compound solutions.

    • Optimize cell seeding density and incubation time.

    • Use cells within a low passage number range and regularly perform cell line authentication.

Issue 3: Inconsistent reduction in 2-HG levels after treatment.

  • Possible Cause: Insufficient treatment duration or incorrect dosage.

  • Solution:

    • Perform a time-course experiment to determine the optimal treatment duration for maximal 2-HG reduction.

    • Verify the concentration of the this compound stock solution.

In Vivo Animal Studies

Issue 1: High variability in tumor growth among animals in the same treatment group.

  • Possible Cause: Inconsistent tumor cell implantation, or variations in animal age, weight, or health status.

  • Solution:

    • Ensure consistent surgical or injection techniques for tumor implantation.

    • Use animals of similar age and weight, and monitor their health closely throughout the experiment.

    • Increase the number of animals per group to improve statistical power.

Issue 2: Lack of tumor response to this compound treatment.

  • Possible Cause: Inadequate drug exposure, or development of resistance.

  • Solution:

    • Verify the formulation and administration of this compound to ensure proper dosing.

    • Confirm the presence of the target IDH1 mutation in the xenograft or patient-derived xenograft (PDX) model.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineCancer TypeIDH1 MutationIC50 (nmol/L)Reference
JJ012ChondrosarcomaR132C81[7]
L835ChondrosarcomaR132C77[7]

Experimental Protocols

Cell Proliferation Assay (General Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for a duration determined by the cell line's doubling time (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., resazurin-based or ATP-based) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression analysis.

Western Blot for Histone Modifications
  • Histone Extraction: Isolate histones from cell pellets or tumor tissue using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of histone proteins on a 15% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., H3K9me3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).

Visualizations

DS-1001b_Mechanism_of_Action cluster_pathway Mutant IDH1 Pathway cluster_intervention Therapeutic Intervention alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 (R132X) alpha_KG->mutant_IDH1 two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH1->two_HG NADPH -> NADP+ epigenetic_dysregulation Epigenetic Dysregulation two_HG->epigenetic_dysregulation oncogenesis Oncogenesis epigenetic_dysregulation->oncogenesis DS1001b This compound DS1001b->mutant_IDH1 Inhibits

Caption: Mechanism of action of this compound on the mutant IDH1 pathway.

Experimental_Workflow cluster_invitro Cell-Based Experiments start Start cell_culture Cell Culture (IDH1-mutant cells) start->cell_culture treatment Treatment with This compound cell_culture->treatment in_vitro_assays In Vitro Assays treatment->in_vitro_assays in_vivo_study In Vivo Study treatment->in_vivo_study proliferation Proliferation Assay in_vitro_assays->proliferation western_blot Western Blot (Histone Marks) in_vitro_assays->western_blot two_HG_measurement 2-HG Measurement in_vitro_assays->two_HG_measurement data_analysis Data Analysis in_vivo_study->data_analysis end End data_analysis->end proliferation->data_analysis western_blot->data_analysis two_HG_measurement->data_analysis

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps inconsistent_results Inconsistent Results reagent_issues Reagent Issues inconsistent_results->reagent_issues procedural_errors Procedural Errors inconsistent_results->procedural_errors biological_variability Biological Variability inconsistent_results->biological_variability check_reagents Check Reagent Quality & Storage reagent_issues->check_reagents review_protocol Review & Standardize Protocols procedural_errors->review_protocol validate_model Validate Cell Line/ Animal Model biological_variability->validate_model

Caption: Logical approach to troubleshooting inconsistent experimental results.

References

How to handle DS-1001b precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the precipitation of DS-1001b, a potent and selective mutant IDH1 inhibitor, in cell culture media.[1][2]

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in cell culture media can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity. This guide addresses common scenarios and provides step-by-step solutions.

Scenario 1: Precipitate Appears Immediately Upon Adding this compound to Medium

Q: I added my this compound DMSO stock to my cell culture medium, and it immediately turned cloudy or I saw particles form. What should I do?

A: This is a common issue with hydrophobic compounds when a concentrated organic stock is diluted into an aqueous solution.[3][4] The rapid change in solvent polarity causes the compound to "crash out" of solution.

Immediate Corrective Actions:

  • Do not use the media with precipitate. The actual concentration of soluble this compound is unknown, which will lead to inaccurate and unreliable results.[5]

  • Review your dilution technique. Instead of a single large dilution, employ a serial dilution method.[3][5]

  • Optimize your mixing procedure. Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently swirling or vortexing the medium to ensure rapid dispersal.[4][6]

G

Troubleshooting workflow for immediate this compound precipitation.
Scenario 2: Precipitate Appears Over Time During Incubation

Q: My media with this compound was clear initially, but it became cloudy after several hours in the incubator. What is happening?

A: This suggests that while this compound was initially kinetically soluble, it is falling out of solution over time as it reaches its lower thermodynamic solubility limit.[5] This can be influenced by temperature, pH shifts from cell metabolism, or interactions with media components.[6]

Troubleshooting Steps:

  • Verify Media Stability: Ensure your medium is properly buffered (e.g., with HEPES if appropriate for your cell line) to counteract pH changes caused by cellular metabolism.[6]

  • Assess Serum Interactions: Components in Fetal Bovine Serum (FBS) can bind to small molecules.[7] If your experiment allows, test solubility in media with a reduced serum concentration or in serum-free media.

  • Determine Maximum Soluble Concentration: The most reliable solution is to determine the maximum concentration of this compound that remains soluble in your specific culture system for the entire duration of your experiment.

Experimental Protocols
Protocol: Kinetic Solubility Assessment of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains visually soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound high-concentration stock solution (e.g., 10 mM in 100% DMSO)

  • Complete cell culture medium (the same formulation used in your experiments)

  • Sterile 1.5 mL microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Incubator (e.g., 37°C, 5% CO₂)

Methodology:

  • Pre-warm Medium: Place an aliquot of your complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.[8]

  • Prepare Dilutions: Prepare a series of dilutions of this compound in the pre-warmed medium. It is critical to keep the final DMSO concentration consistent and at a non-toxic level (typically ≤0.1%).[9]

    • Example: To test concentrations up to 10 µM, you could prepare 1 mL aliquots of media for final concentrations of 10 µM, 5 µM, 2.5 µM, 1 µM, and a vehicle control (containing only 0.1% DMSO).

  • Add Compound: Add the corresponding volume of this compound stock to each tube of medium. For a 10 mM stock to make a 10 µM solution, this would be a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media). Add the stock solution slowly while gently vortexing.[8]

  • Incubate: Place the tubes or plate in your cell culture incubator for a duration equivalent to your longest experimental time point (e.g., 24, 48, or 72 hours).[9]

  • Observe: Visually inspect each sample for signs of precipitation (e.g., cloudiness, crystals, or sediment) immediately after preparation and at several time points throughout the incubation. A microscope can be used for more sensitive detection.[8][10]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective, orally active, and blood-brain barrier-permeable inhibitor of the mutant form of isocitrate dehydrogenase-1 (IDH1).[1][2] In cancers with an IDH1 mutation (like certain gliomas and chondrosarcomas), the mutant enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG). This compound selectively blocks this activity, leading to reduced 2-HG levels, which can impair tumor growth and promote cancer cell differentiation.[2][11]

G

Inhibition of the mutant IDH1 pathway by this compound.

Q2: What is the best solvent for preparing this compound stock solutions?

A2: Due to its hydrophobic nature, the recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[12][13] Always use anhydrous, cell culture-grade DMSO and store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[14]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: The final concentration of DMSO should be kept as low as possible. A general guideline is to keep the final DMSO concentration at or below 0.1%.[12] Most cell lines can tolerate up to 0.5%, but sensitivity varies.[6] It is critical to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent-specific effects.[12]

Q4: Can the type of cell culture medium or serum affect this compound solubility?

A4: Yes, absolutely. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and buffering agents that can influence compound solubility.[6][9] Furthermore, proteins within fetal bovine serum (FBS) can bind to hydrophobic compounds, which may affect bioavailability and solubility.[7] If you encounter persistent precipitation, it is worthwhile to perform the kinetic solubility test described above in your specific medium.

Data Summary Tables

Table 1: Recommended Stock and Working Conditions for this compound

ParameterRecommendationRationale & Notes
Stock Solvent Anhydrous, cell culture-grade DMSOThis compound is hydrophobic and has high solubility in DMSO.[12][13]
Stock Concentration 1-10 mMHigh concentration minimizes the volume of DMSO added to the culture medium.
Stock Storage -20°C or -80°C in small aliquotsAvoids repeated freeze-thaw cycles which can degrade the compound.[14]
Final DMSO Conc. ≤ 0.1% (up to 0.5% if validated)Minimizes solvent toxicity. Always include a vehicle control.[12]
Typical Working Conc. 0.1 µM - 10 µMEffective concentrations for inhibiting mutant IDH1 in cell-based assays.[1]

Table 2: Factors Influencing this compound Solubility in Media

FactorPotential Impact on SolubilityMitigation Strategy
Temperature Adding cold stock to warm media can cause precipitation.Pre-warm media to 37°C before adding this compound.[6]
pH Cellular metabolism can lower media pH, potentially affecting solubility.Use appropriately buffered media (e.g., with bicarbonate, HEPES).[6]
Dilution Method Rapidly adding concentrated stock creates localized high concentrations.Add stock dropwise while mixing; use serial or intermediate dilutions.[3][4]
Serum Proteins Can bind to this compound, potentially affecting bioavailability.[7]If issues persist, test solubility with reduced serum, but validate cell health.
Media Components High concentrations of salts or other components can reduce solubility.Test solubility in the specific media formulation used for experiments.[9]

References

Technical Support Center: Assessing DS-1001b Blood-Brain Barrier Penetration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for experiments involving the assessment of DS-1001b's penetration of the blood-brain barrier (BBB) in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, small-molecule inhibitor designed to be highly permeable to the blood-brain barrier.[1][2][3][4] Its primary target is the mutated isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the IDH1-R132H subtype, which is common in gliomas.[1][2] The mutation causes the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite 2-hydroxyglutarate (2-HG).[1][5] this compound binds to an allosteric pocket on the surface of the IDH1 mutant dimer, stabilizing it in an "open" inactive conformation.[5] This prevents the binding of a necessary divalent cation and the substrate α-KG, thereby inhibiting the catalytic activity of the mutant enzyme and reducing the production of 2-HG.[5]

Mechanism of Action of this compound cluster_normal Mutant IDH1 Catalysis cluster_inhibition This compound Inhibition aKG α-Ketoglutarate mIDH1 Mutant IDH1 (Active 'Closed' Form) aKG->mIDH1 NADPH NADPH NADPH->mIDH1 TwoHG 2-Hydroxyglutarate (Oncometabolite) mIDH1->TwoHG Neomorphic Activity DS1001b This compound mIDH1_inactive Mutant IDH1 (Inactive 'Open' Form) DS1001b->mIDH1_inactive Allosteric Binding No2HG Reduced 2-HG Production mIDH1_inactive->No2HG Inhibition of Catalysis

Caption: this compound allosterically inhibits mutant IDH1, blocking 2-HG production.

Q2: Does this compound effectively cross the blood-brain barrier in mice?

Yes, preclinical studies have demonstrated that this compound has high permeability across the BBB.[1][2][4] In a study using an oral administration of [¹⁴C]DS-1001a (a radiolabeled version) in mice, the compound showed significant distribution into the cerebrum.[1] The area under the curve (AUC) for DS-1001a in the brain was found to be approximately 65% of the AUC in plasma, indicating efficient penetration.[1]

Data Presentation: DS-1001a Pharmacokinetics in Mice
ParameterPlasmaCerebrumBrain/Plasma Ratio
Cmax (ng eq./mL or g) 1140661~0.58
Tmax (h) 66N/A
AUC₀₋₂₄ (ng eq.·h/mL or g) 125008140~0.65
Data derived from a study where [¹⁴C]DS-1001a was administered orally to mice at a dose of 10 mg/kg.[1]

Experimental Protocols & Workflow

A typical experiment to assess this compound BBB penetration involves dosing mice, collecting plasma and brain tissue at specific time points, and quantifying the compound's concentration in each matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Assessing BBB Penetration cluster_animal In Vivo Phase cluster_prep Sample Preparation cluster_analysis Analysis Phase Dose 1. Oral Dosing of this compound Sample 2. Timed Blood & Brain Collection Dose->Sample Perfuse 3. Cardiac Perfusion (Saline) Sample->Perfuse Homogenize 4. Brain Tissue Homogenization Perfuse->Homogenize Extract 5. Analyte Extraction (e.g., Protein Precipitation) Homogenize->Extract LCMS 6. LC-MS/MS Quantification Extract->LCMS Calc 7. Data Analysis (Brain/Plasma Ratio, AUC) LCMS->Calc

Caption: Workflow for quantifying this compound in mouse plasma and brain tissue.
Protocol 1: In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Use appropriate mouse strains (e.g., NOD/SCID for xenograft models).[4]

  • Acclimatization: Allow mice to acclimate for at least one week before the experiment.

  • Dosing: Administer this compound orally (p.o.) at the desired dose (e.g., 10 mg/kg).[1] Prepare the dosing solution in a suitable vehicle.

  • Sample Collection: At predetermined time points (e.g., 2, 6, 24 hours post-dose), anesthetize the mice.[1]

  • Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately to separate plasma and store at -80°C.

  • Brain Collection: Proceed immediately to cardiac perfusion.

Protocol 2: Brain Tissue Collection and Homogenization
  • Cardiac Perfusion: After blood collection, perform transcardial perfusion with ice-cold saline or phosphate-buffered saline (PBS) to flush remaining blood from the brain vasculature. This step is critical to avoid overestimating brain concentration.

  • Brain Extraction: Carefully dissect the entire brain (or specific regions like the cerebrum).[1]

  • Weighing: Blot the brain dry, record its wet weight, and snap-freeze it in liquid nitrogen. Store at -80°C until homogenization.

  • Homogenization:

    • Add a precise volume of homogenization buffer (e.g., 2-3 volumes of water or PBS per gram of tissue) to the pre-weighed, thawed brain tissue.[6]

    • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, ultrasonic homogenizer) on ice until no visible tissue clumps remain.[6]

    • Aliquot the brain homogenate for storage at -80°C.

Troubleshooting Guide

Q3: My brain-to-plasma concentration ratio is significantly lower than published values. What are the potential causes?

Several factors can lead to artificially low brain concentration measurements.

  • Incomplete Dosing: Ensure the full dose was administered and not regurgitated.

  • Suboptimal Brain Perfusion: Residual blood in the brain vasculature will contain plasma concentrations of the drug, but incomplete perfusion can paradoxically lead to lower apparent tissue concentrations if the blood is washed out inefficiently, and the tissue is not fully recovered. A robust and consistent perfusion technique is crucial.[7]

  • Inefficient Homogenization: The drug may not be fully released from the tissue matrix. Ensure the homogenization process is complete. Visually inspect for any remaining tissue fragments.[6]

  • Analyte Degradation: this compound could be unstable in the brain matrix. Keep samples on ice throughout the preparation process and minimize the time between homogenization, extraction, and analysis.

  • Poor Extraction Recovery: The method used to extract this compound from the brain homogenate may be inefficient. See Q4 for troubleshooting extraction.

Q4: I am experiencing high signal suppression or variability in my LC-MS/MS analysis of brain samples. How can I fix this?

Brain tissue is a complex matrix rich in lipids and phospholipids, which are common sources of ion suppression in mass spectrometry.[6][8]

  • Sample Cleanup: Standard protein precipitation with acetonitrile may not be sufficient.[6] Consider more rigorous extraction methods:

    • Liquid-Liquid Extraction (LLE): Can effectively separate analytes from lipids.

    • Solid-Phase Extraction (SPE): Provides a more thorough cleanup and can concentrate the analyte.[9]

  • Chromatography: Ensure your chromatographic method effectively separates this compound from phospholipids that may co-elute and cause ion suppression. Using a longer gradient or a different column chemistry may help.

  • Internal Standard: Use a stable isotope-labeled internal standard for this compound if available. This is the most effective way to correct for matrix effects and variability during sample preparation and injection.

  • Dilution: Diluting the final extract can mitigate matrix effects, but this may compromise the limit of quantification.

Troubleshooting Low Analyte Recovery in Brain Samples Start Low/Variable Brain Concentration Detected CheckPerfusion Was cardiac perfusion complete? Start->CheckPerfusion CheckHomogenization Was homogenization efficient? CheckPerfusion->CheckHomogenization Yes Sol_Perfusion Refine Perfusion Technique: Ensure consistent pressure and sufficient volume. CheckPerfusion->Sol_Perfusion No CheckExtraction Is extraction recovery adequate? CheckHomogenization->CheckExtraction Yes Sol_Homogenization Optimize Homogenization: Increase time/power or try a different method. CheckHomogenization->Sol_Homogenization No CheckMatrix Are matrix effects present in LC-MS/MS? CheckExtraction->CheckMatrix Yes Sol_Extraction Improve Sample Cleanup: Use LLE or SPE instead of protein precipitation alone. CheckExtraction->Sol_Extraction No Sol_Matrix Mitigate Ion Suppression: Use stable isotope IS, dilute sample, or optimize chromatography. CheckMatrix->Sol_Matrix Yes End Accurate Quantification CheckMatrix->End No Sol_Perfusion->CheckHomogenization Sol_Homogenization->CheckExtraction Sol_Extraction->CheckMatrix Sol_Matrix->End

Caption: A logical workflow for troubleshooting poor this compound recovery from brain tissue.

References

Technical Support Center: Determining DS-1001b Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing common cell viability assays to determine the cytotoxicity of DS-1001b, a mutant isocitrate dehydrogenase 1 (IDH1) inhibitor. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure accurate and reliable results.

Introduction to this compound and its Mechanism of Action

This compound is a potent and specific inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] In cancer cells harboring IDH1 mutations, the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3][4] High levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation. This compound is designed to selectively inhibit this mutant enzyme, thereby reducing 2-HG levels and impeding tumor progression.[2][5] Understanding this mechanism is crucial, as it can influence the selection and interpretation of cytotoxicity assays. As this compound targets a key metabolic enzyme, it is important to consider potential interference with assays that measure metabolic activity.

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

cluster_0 Mutant IDH1 Pathway cluster_1 Inhibition by this compound Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 2_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG->2_HG NADPH -> NADP+ mutant_IDH1 Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation 2_HG->Epigenetic_Dysregulation Tumor_Progression Tumor Progression Epigenetic_Dysregulation->Tumor_Progression DS_1001b This compound DS_1001b->mutant_IDH1 Inhibition

Caption: Mechanism of mutant IDH1 and its inhibition by this compound.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most suitable for determining the cytotoxicity of this compound?

A1: The choice of assay depends on several factors.

  • Tetrazolium-based assays (MTT, XTT, WST-1): These assays measure metabolic activity. Since this compound is a metabolic inhibitor, it can directly affect the readout of these assays, potentially leading to an overestimation of cytotoxicity that is not directly related to cell death.[6][7] However, they are high-throughput and widely used. If using these assays, it is crucial to include appropriate controls to account for potential interference.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing a more direct measure of cytotoxicity (cell death).[8] It is less likely to be directly affected by the metabolic inhibitory action of this compound.

  • Recommendation: For a comprehensive assessment, it is advisable to use at least two different assays based on different principles, such as a metabolic-based assay (e.g., WST-1 for its water-soluble formazan) and a membrane integrity assay (LDH).

Q2: Can this compound directly interfere with the colorimetric readings of the assays?

A2: This is a possibility with any colored compound.[9] It is essential to run "compound-only" controls (wells containing medium and this compound at the tested concentrations, but no cells) to measure any intrinsic absorbance of this compound at the assay wavelength. This background absorbance should be subtracted from the experimental readings.

Q3: How does the solvent for this compound (e.g., DMSO) affect the assays?

A3: Solvents like DMSO can be toxic to cells at higher concentrations.[10] It is critical to determine the maximum non-toxic concentration of the solvent for your specific cell line by running a vehicle control series. The final concentration of the solvent in the culture medium should be kept constant across all wells, including the untreated controls, and should typically not exceed 0.5%.

Q4: What is the optimal incubation time for this compound treatment?

A4: The optimal incubation time will depend on the cell line and the expected mechanism of cytotoxicity. As this compound's primary effect is on a metabolic pathway, cytotoxic effects may take longer to manifest compared to compounds that induce acute cell death. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the most appropriate endpoint.

Experimental Protocols and Data Presentation

General Experimental Workflow

Cell_Seeding Seed cells in a 96-well plate Incubation Incubate for 24h (adhesion) Cell_Seeding->Incubation Treatment Treat with this compound (various concentrations) Incubation->Treatment Incubation_Treatment Incubate for desired duration (e.g., 24, 48, 72h) Treatment->Incubation_Treatment Assay Perform Cell Viability Assay (MTT, WST-1, or LDH) Incubation_Treatment->Assay Measurement Measure Absorbance/Fluorescence Assay->Measurement Analysis Data Analysis and IC50 Calculation Measurement->Analysis

Caption: General workflow for assessing this compound cytotoxicity.

Data Presentation: Recommended Cell Seeding Densities
Cell Line TypeSeeding Density (cells/well in 96-well plate)
Adherent (e.g., Glioblastoma cell lines)5,000 - 10,000
Suspension (e.g., Leukemia cell lines)20,000 - 50,000

Note: The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.

MTT Assay

Protocol
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium per well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation and Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle controls and "compound-only" background controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Troubleshooting Guide: MTT Assay
ProblemPotential Cause(s)Recommended Solution(s)
High background in "compound-only" wells This compound absorbs light at 570 nm.Subtract the average absorbance of the "compound-only" wells from the corresponding experimental wells.
Low signal in all wells Insufficient number of viable cells; Suboptimal incubation time with MTT.Optimize cell seeding density; Increase incubation time with MTT reagent.
Inconsistent results between replicates Inaccurate pipetting; Uneven cell seeding; Incomplete dissolution of formazan crystals.Calibrate pipettes; Ensure a homogenous cell suspension before seeding; Ensure complete mixing after adding the solubilization solution.
Overestimation of cytotoxicity (compared to other assays) This compound inhibits mitochondrial reductases, directly affecting MTT reduction.Corroborate results with a non-metabolic assay like the LDH assay.

WST-1 Assay

Protocol
  • Cell Seeding: Follow the same procedure as the MTT assay.

  • Compound Preparation and Treatment: Follow the same procedure as the MTT assay.

  • Incubation: Incubate for the desired treatment period.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[1][11]

  • Incubation with WST-1: Incubate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance between 420-480 nm.[1][11]

Troubleshooting Guide: WST-1 Assay
ProblemPotential Cause(s)Recommended Solution(s)
High background absorbance This compound has intrinsic absorbance at the measurement wavelength; Phenol red in the medium.Run "compound-only" controls and subtract the background; Use phenol red-free medium for the assay.
Color development in "no-cell" control wells Contamination of medium or reagents.Use fresh, sterile reagents and medium.
Signal saturation Cell number is too high; Incubation with WST-1 is too long.Reduce the initial cell seeding density; Optimize (shorten) the WST-1 incubation time.
Potential for assay interference As a metabolic inhibitor, this compound may affect the cellular reducing potential.Validate findings with an assay based on a different principle (e.g., LDH assay).

LDH Cytotoxicity Assay

Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT and WST-1 assays. Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100).

    • Background control: Medium only.

  • Sample Collection: After the treatment incubation, centrifuge the plate (if using suspension cells) at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Troubleshooting Guide: LDH Assay
ProblemPotential Cause(s)Recommended Solution(s)
High background LDH in medium High serum concentration in the culture medium (serum contains LDH).Reduce the serum concentration in the medium during the assay or use serum-free medium.
High spontaneous LDH release Cells are unhealthy or were handled too aggressively during seeding.Ensure gentle handling of cells; Optimize cell culture conditions.
Low maximum LDH release Incomplete cell lysis.Ensure the lysis buffer is at the correct concentration and incubation is sufficient.
Variability between replicates Bubbles in wells; Inaccurate pipetting of supernatant.Be careful to avoid bubbles when transferring liquids; Use calibrated pipettes.

By following these detailed protocols and troubleshooting guides, researchers can confidently and accurately assess the cytotoxic effects of this compound, contributing to a clearer understanding of its therapeutic potential.

References

Technical Support Center: Understanding Tumor Progression with DS-1001b

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the mutant IDH1 inhibitor, DS-1001b. The information addresses the critical question of why tumor progression can occur in patients with IDH1-mutant gliomas despite the on-target effect of 2-hydroxyglutarate (2-HG) reduction by this compound.

Troubleshooting Guides

This section provides guidance for investigating potential mechanisms of resistance when tumor progression is observed in preclinical models or clinical subjects being treated with this compound.

Issue: Tumor growth is observed in a xenograft model despite evidence of 2-HG reduction after this compound treatment.

Possible Causes and Troubleshooting Steps:

  • Secondary Mutations in IDH1 : The tumor cells may have acquired a second mutation in the IDH1 gene that confers resistance to this compound while potentially preserving the ability to produce 2-HG, albeit sometimes less efficiently.[1]

    • Experimental Protocol: DNA Sequencing of Tumor Tissue

      • Objective: To identify secondary mutations in the IDH1 gene.

      • Methodology:

        • Excise the progressing tumor from the xenograft model.

        • Isolate genomic DNA from the tumor tissue using a commercially available kit.

        • Perform Sanger sequencing or next-generation sequencing (NGS) of the entire coding region of the IDH1 gene.

        • Align the sequencing data to the human reference genome to identify any mutations in addition to the primary R132 mutation.

        • Pay close attention to mutations in the drug-binding pocket.

  • Isoform Switching to IDH2 Mutation : The tumor may have acquired a mutation in the IDH2 gene, leading to the production of 2-HG from the mitochondrial IDH2 enzyme, which is not targeted by this compound.[2]

    • Experimental Protocol: Analysis of IDH2 Gene Status

      • Objective: To detect acquired mutations in the IDH2 gene.

      • Methodology:

        • Isolate genomic DNA from the resistant tumor tissue.

        • Perform targeted sequencing of the IDH2 gene, focusing on known hotspot codons such as R140 and R172.

        • Analyze sequencing data for the presence of mutations.

  • Activation of Alternative Oncogenic Pathways : The tumor cells may have activated other signaling pathways that promote growth and survival, bypassing the dependency on the IDH1-mutant pathway.

    • Experimental Protocol: Phospho-proteomic or RNA-seq Analysis

      • Objective: To identify upregulated signaling pathways in resistant tumors.

      • Methodology:

        • Collect protein lysates or RNA from both this compound-sensitive and resistant tumors.

        • For phospho-proteomics, perform mass spectrometry-based analysis to identify differentially phosphorylated proteins, which indicate altered kinase activity.

        • For RNA-seq, prepare sequencing libraries and perform deep sequencing to identify differentially expressed genes.

        • Use bioinformatics tools to perform pathway enrichment analysis on the differentially phosphorylated proteins or expressed genes to identify activated pathways (e.g., PI3K/AKT, MAPK).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an oral, selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) enzymes, specifically those with mutations at the R132 residue.[3] The mutant IDH1 enzyme has a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[4][5] High levels of D-2-HG lead to epigenetic dysregulation and are implicated in oncogenesis.[4][6] this compound is designed to penetrate the blood-brain barrier to inhibit the production of D-2-HG in brain tumors like gliomas.[3][7]

Q2: Does this compound effectively reduce 2-HG levels in tumors?

Yes, clinical and preclinical studies have demonstrated that this compound effectively reduces the levels of D-2-HG in IDH1-mutant tumors. In a phase I study, tumor samples from patients treated with this compound showed a significantly lower amount of D-2-HG compared with pre-treatment samples.[4][8] Preclinical studies in xenograft models also showed a reduction in D-2-HG levels upon administration of this compound.[6][9]

Q3: What are the known mechanisms of resistance to IDH1 inhibitors like this compound?

Despite effective 2-HG reduction, tumors can develop resistance through several mechanisms:

  • Secondary IDH1 Mutations: The development of a second mutation in the IDH1 gene can prevent the binding of the inhibitor while still allowing the enzyme to produce 2-HG.[1]

  • Isoform Switching: Tumors can acquire a mutation in the IDH2 gene, which also produces 2-HG. Since this compound is specific to IDH1, it does not inhibit the mutant IDH2 enzyme.[2]

  • Activation of Bypass Pathways: Cancer cells can activate other oncogenic signaling pathways to drive proliferation and survival, thereby becoming less dependent on the continued production of 2-HG.[10]

Q4: What is the clinical efficacy of this compound in patients with IDH1-mutant gliomas?

The phase I clinical trial of this compound showed promising anti-tumor activity in patients with recurrent or progressive IDH1-mutant gliomas. The key efficacy data is summarized in the table below.

Efficacy EndpointEnhancing GliomasNon-Enhancing Gliomas
Objective Response Rate 17.1%33.3%
Median Progression-Free Survival 10.4 monthsNot Reached
(Data from the first-in-human phase I study of DS-1001)[4][8]

Q5: How can I measure 2-HG levels in my experimental samples?

Experimental Protocol: 2-HG Measurement by Mass Spectrometry

  • Objective: To quantify the concentration of D-2-HG in cell or tissue samples.

  • Methodology:

    • Sample Preparation: Homogenize snap-frozen tissue or cell pellets in a methanol/water solution.

    • Metabolite Extraction: Perform a liquid-liquid extraction using chloroform to separate the polar metabolites into the aqueous phase.

    • Derivatization (Optional but recommended for GC-MS): Chemically modify the metabolites to increase their volatility for gas chromatography.

    • LC-MS/MS or GC-MS Analysis: Inject the extracted metabolites into a liquid chromatography or gas chromatography system coupled to a tandem mass spectrometer.

    • Quantification: Use a stable isotope-labeled internal standard of D-2-HG for accurate quantification by comparing the peak areas of the analyte to the internal standard.

Visualizing Resistance Pathways

The following diagrams illustrate the key concepts related to this compound action and resistance.

cluster_0 IDH1-Mutant Cancer Cell Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH1/2 D2HG D2HG aKG->D2HG Mutant IDH1 Epigenetic_Changes Epigenetic_Changes D2HG->Epigenetic_Changes Inhibits α-KG dependent dioxygenases Tumor_Growth Tumor_Growth Epigenetic_Changes->Tumor_Growth Promotes DS1001b DS1001b DS1001b->D2HG Inhibits

Caption: Mechanism of action of this compound in an IDH1-mutant cancer cell.

cluster_1 Mechanisms of Acquired Resistance to this compound cluster_2 Resistance Mechanisms DS1001b DS1001b Mutant_IDH1 Mutant IDH1 DS1001b->Mutant_IDH1 Inhibits D2HG 2-HG Production Mutant_IDH1->D2HG Tumor_Progression Tumor Progression D2HG->Tumor_Progression Secondary_Mutation Secondary IDH1 Mutation Secondary_Mutation->Mutant_IDH1 Alters binding site Isoform_Switching IDH2 Mutation Isoform_Switching->D2HG Restores 2-HG Bypass_Pathway Bypass Pathway Activation Bypass_Pathway->Tumor_Progression Drives growth

Caption: Overview of potential resistance mechanisms to this compound.

cluster_workflow Experimental Workflow for Investigating Resistance Start Tumor Progression on this compound Biopsy Tumor Biopsy Start->Biopsy DNA_RNA_Protein Isolate DNA, RNA, and Protein Biopsy->DNA_RNA_Protein MassSpec 2-HG Measurement (Mass Spectrometry) Biopsy->MassSpec Sequencing IDH1/2 Sequencing DNA_RNA_Protein->Sequencing RNAseq RNA Sequencing DNA_RNA_Protein->RNAseq Analysis Data Analysis Sequencing->Analysis RNAseq->Analysis MassSpec->Analysis Conclusion Identify Resistance Mechanism Analysis->Conclusion

Caption: A suggested experimental workflow to investigate this compound resistance.

References

Improving the efficacy of DS-1001b in combination therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS-1001b in combination therapies.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an orally active and potent inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] In cancer cells with a mutated IDH1 gene, the enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG).[2][3][4] 2-HG is believed to contribute to the development and progression of cancer by altering the epigenetic landscape of the cell. This compound specifically targets and inhibits the activity of the mutant IDH1 enzyme, leading to a reduction in 2-HG levels.[5] This can, in turn, promote cell differentiation and inhibit tumor growth.[2] this compound is also designed to be permeable to the blood-brain barrier, making it suitable for treating brain tumors like gliomas.[2][5]

2. What are the recommended in vitro concentrations of this compound to use?

The effective concentration of this compound in vitro will vary depending on the cell line and the duration of the experiment. Based on available data, concentrations in the range of 0.1 to 10 µM have been shown to inhibit the proliferation of IDH1-mutated chondrosarcoma cells over a 14-day period.[1] For cell proliferation assays, the half-maximal inhibitory concentration (GI50) has been reported to be around 77-81 nM in certain IDH1-mutated cell lines.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

3. How should I prepare this compound for in vitro and in vivo experiments?

This compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a stock solution in DMSO and then dilute it to the final desired concentration in cell culture medium. For in vivo experiments in mice, this compound can be administered orally.[5] One method for preparing this compound for oral administration is to mix it with sterile pellet food for continuous feeding.[1] Always ensure the final formulation is appropriate for the animal model and route of administration.

4. What are the known resistance mechanisms to mutant IDH1 inhibitors like this compound?

While specific resistance mechanisms to this compound are still under investigation, studies on other mutant IDH1 inhibitors, such as ivosidenib, have revealed potential mechanisms that could be relevant. These include:

  • Second-site mutations: The emergence of additional mutations in the IDH1 gene can prevent the inhibitor from binding effectively.[6]

  • Isoform switching: Cancer cells can develop resistance by upregulating the expression of a different, uninhibited isoform of the IDH enzyme (e.g., IDH2) that also produces 2-HG.[7][8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or no reduction in 2-HG levels after this compound treatment.

  • Question: I've treated my IDH1-mutant cells with this compound, but I'm not seeing the expected decrease in 2-HG levels. What could be the problem?

  • Answer:

    • Cell Line Integrity: Verify the presence of the specific IDH1 mutation in your cell line. Genetic drift can occur in cultured cells, potentially leading to the loss of the mutation. Regularly authenticate your cell lines.

    • Compound Potency: Ensure the this compound you are using is of high purity and has been stored correctly to maintain its activity.

    • Assay Sensitivity: Check the sensitivity and calibration of your 2-HG detection method. Ensure that your assay can reliably detect changes in 2-HG levels.

    • Drug Concentration and Treatment Duration: You may need to optimize the concentration of this compound and the duration of treatment. A time-course and dose-response experiment is recommended.

    • Resistance: Consider the possibility of acquired resistance, especially in long-term experiments.

Issue 2: Unexpected cytotoxicity in wild-type IDH1 cells.

  • Question: I'm observing toxicity in my control cell line that does not have an IDH1 mutation. Is this expected?

  • Answer: this compound is designed to be a selective inhibitor of mutant IDH1.[5] Significant toxicity in wild-type cells is not expected at concentrations that are effective against mutant cells.

    • High Concentrations: You may be using a concentration of this compound that is too high, leading to off-target effects. Perform a dose-response experiment to determine the cytotoxic threshold in your wild-type cells.

    • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding toxic levels for your cells.

    • Contamination: Rule out any potential contamination of your cell culture or reagents.

Issue 3: Difficulty in establishing a patient-derived xenograft (PDX) model for this compound testing.

  • Question: I'm having trouble establishing a stable and growing PDX model from an IDH1-mutant tumor sample. What can I do?

  • Answer: Establishing PDX models can be challenging.

    • Tumor Quality: The viability and quality of the initial patient tumor sample are critical. Ensure the tissue is processed quickly and under sterile conditions.

    • Mouse Strain: The choice of immunodeficient mouse strain is important. Strains like NOD-scid IL2Rgammanull (NSG) mice may provide better engraftment rates.

    • Implantation Site: The site of implantation can influence tumor take rate and growth. For gliomas, orthotopic (intracranial) implantation may be more relevant than subcutaneous implantation.[2]

    • Patience: PDX models can have a long latency period before tumors become established and start to grow.

Data Presentation

Table 1: Preclinical Efficacy of this compound

Model SystemIDH1 MutationThis compound Concentration/DoseKey FindingsReference
Subcutaneous PDX (Glioblastoma)R132HContinuous oral administrationImpaired tumor growth, decreased 2-HG levels, induced glial differentiation[2]
Intracranial PDX (Glioblastoma)R132HContinuous oral administrationImpaired tumor growth, decreased 2-HG levels[2]
Chondrosarcoma cell linesNot specified0.1-10 µMInhibited cell proliferation[1]

Table 2: Clinical Trial Data for this compound (Monotherapy)

Trial PhasePatient PopulationDosageKey OutcomesReference
Phase IRecurrent/progressive IDH1 mutant gliomas125-1400 mg twice dailyWell tolerated, favorable brain distribution, reduction in tumor D-2-HG levels, evidence of anti-tumor activity[3][4][5]
Phase IIChemotherapy- and radiotherapy-naive IDH1 mutated WHO Grade II gliomaOngoingTo assess efficacy and safety[9]

Experimental Protocols

1. In Vitro Cell Viability Assay

This protocol describes a general method for assessing the effect of this compound on the viability of IDH1-mutant cancer cells.

  • Cell Plating: Seed IDH1-mutant and wild-type (control) cells in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours, 7 days, 14 days).

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, resazurin, or a commercially available kit) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of viable cells for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. In Vivo Patient-Derived Xenograft (PDX) Model

This protocol provides a general workflow for evaluating the efficacy of this compound in a glioblastoma PDX model.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation:

    • Subcutaneous: Inject a suspension of dissociated tumor cells from a patient with an IDH1-mutant glioblastoma subcutaneously into the flank of the mice.

    • Orthotopic (Intracranial): For a more clinically relevant model, stereotactically inject the tumor cells into the brain of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly. For subcutaneous models, measure tumor volume with calipers. For orthotopic models, use imaging techniques like MRI or bioluminescence imaging (if cells are engineered to express luciferase).

  • Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally. This can be done by daily gavage or by incorporating the drug into the mouse chow for continuous administration. The control group should receive the vehicle.

  • Efficacy Evaluation: Monitor tumor growth throughout the treatment period. At the end of the study, sacrifice the mice and excise the tumors.

  • Pharmacodynamic Analysis: Analyze the tumors for 2-HG levels, cell proliferation markers (e.g., Ki-67), and markers of differentiation.

Mandatory Visualizations

Signaling_Pathway cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) Isocitrate Isocitrate IDH1 (WT) IDH1 (WT) Isocitrate->IDH1 (WT) alpha-Ketoglutarate alpha-Ketoglutarate Normal Epigenetic Regulation Normal Epigenetic Regulation alpha-Ketoglutarate->Normal Epigenetic Regulation IDH1 (WT)->alpha-Ketoglutarate Isocitrate_mut Isocitrate IDH1 (Mutant) IDH1 (Mutant) Isocitrate_mut->IDH1 (Mutant) alpha-Ketoglutarate_mut alpha-Ketoglutarate alpha-Ketoglutarate_mut->IDH1 (Mutant) 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) IDH1 (Mutant)->2-Hydroxyglutarate (2-HG) Aberrant Epigenetic Regulation Aberrant Epigenetic Regulation 2-Hydroxyglutarate (2-HG)->Aberrant Epigenetic Regulation This compound This compound This compound->IDH1 (Mutant) Inhibition Tumor Growth Tumor Growth Aberrant Epigenetic Regulation->Tumor Growth

Caption: Mechanism of action of this compound in inhibiting mutant IDH1.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Plate IDH1-mutant and WT cells Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Incubation Incubate (e.g., 72h) Treatment->Incubation Analysis Assess Viability (MTT) and 2-HG Levels Incubation->Analysis Implantation Implant IDH1-mutant tumor cells in mice Tumor_Growth Monitor tumor growth Implantation->Tumor_Growth Treatment_vivo Administer this compound or Vehicle Tumor_Growth->Treatment_vivo Efficacy_Eval Evaluate tumor volume and 2-HG levels Treatment_vivo->Efficacy_Eval

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Logic Start No 2-HG Reduction Check_Mutation Verify IDH1 mutation in cell line Start->Check_Mutation Check_Compound Confirm this compound potency and storage Check_Mutation->Check_Compound Mutation Confirmed End Problem Resolved Check_Mutation->End No Mutation Check_Assay Validate 2-HG assay sensitivity Check_Compound->Check_Assay Potency OK Check_Compound->End Compound Degraded Optimize Optimize dose and duration Check_Assay->Optimize Assay Valid Check_Assay->End Assay Issue Consider_Resistance Investigate potential resistance mechanisms Optimize->Consider_Resistance No Effect Optimize->End Effect Observed Consider_Resistance->End

Caption: Troubleshooting logic for lack of 2-HG reduction.

References

Validation & Comparative

A Comparative Guide to DS-1001b and Ivosidenib for IDH1-Mutant Glioma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for isocitrate dehydrogenase 1 (IDH1)-mutant gliomas is evolving, with several potent inhibitors in development and clinical use. This guide provides an objective comparison of two key small molecule inhibitors: DS-1001b, a novel brain-penetrant inhibitor, and ivosidenib (AG-120), an FDA-approved therapy for other IDH1-mutant cancers also investigated in glioma. This comparison is based on available preclinical and clinical experimental data.

Executive Summary

Both this compound and ivosidenib are selective inhibitors of the mutant IDH1 enzyme, which is a hallmark of a significant subset of gliomas. Their primary mechanism of action is to block the production of the oncometabolite D-2-hydroxyglutarate (2-HG), leading to the restoration of normal cellular differentiation and inhibition of tumor growth.[1][2] Preclinical data suggests that this compound has high blood-brain barrier permeability, a critical feature for treating brain tumors.[3][4] Clinical data for both agents have demonstrated their ability to significantly reduce 2-HG levels in tumor tissue and show promising anti-tumor activity, particularly in non-enhancing gliomas.[5][6][7]

Performance Data

The following tables summarize the quantitative data on the biochemical activity, cellular potency, and clinical efficacy of this compound and ivosidenib in the context of IDH1-mutant glioma.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundIvosidenib (AG-120)Reference
Target Mutant IDH1Mutant IDH1[1][3]
IC50 (IDH1 R132H) 1.8 nmol/L (without preincubation)~12 nM[3][8]
IC50 (IDH1 R132C) 2.5 nmol/L (without preincubation)Not specified in glioma context[3]
IC50 (Wild-Type IDH1) >1000 nmol/L (without preincubation)Inhibits at higher concentrations[3][8]
Cellular 2-HG Inhibition (IC50) 2.9 nmol/L (U87MG-IDH1 R132H cells)Not specified in glioma context[3]

Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Preclinical In Vivo Efficacy

ParameterThis compoundIvosidenib (AG-120)Reference
Animal Model Patient-Derived Orthotopic Xenograft (Glioblastoma, IDH1 R132H)Orthotopic Mouse Xenograft (Human mIDH1-R132H glioma)[3][9]
Key Findings Impaired tumor growth, decreased 2-HG levels, induced glial differentiation.>84% 2-HG inhibition in brain tumors.[3][9][10]

Table 3: Clinical Trial Highlights (Phase I)

ParameterThis compound (NCT03030066)Ivosidenib (NCT02073994 - Glioma Cohort)Reference
Patient Population Recurrent/progressive IDH1-mutant gliomaAdvanced IDH1-mutant glioma[6][11]
Dose 125-1400 mg twice daily (dose escalation)500 mg once daily (expansion cohort)[6][11]
Brain/Plasma Ratio 0.19 - 0.77 (in 3 patients)0.16[12][13]
Tumor 2-HG Reduction Significantly lower than pre-study samples~91.1%[5][7]
Objective Response Rate (ORR) - Enhancing Tumors 17.1%Not effective in enhancing tumors in a separate study[6][14]
Objective Response Rate (ORR) - Non-Enhancing Tumors 33.3%2.9% (1 partial response)[6][14]
Stable Disease (SD) - Non-Enhancing Tumors 7 out of 9 evaluable patients85.7%[6][13]
Median Progression-Free Survival (PFS) - Non-Enhancing Tumors Not reached (95% CI, 24.1 to not reached)13.6 months[6][7]

Mechanism of Action and Signaling Pathway

Both this compound and ivosidenib function by selectively inhibiting the mutated IDH1 enzyme. In gliomas with an IDH1 mutation, the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, which contributes to tumorigenesis.[15] By inhibiting mutant IDH1, both drugs reduce 2-HG levels, thereby reversing these epigenetic alterations and promoting differentiation of glioma cells.[3][15]

Mutant_IDH1_Inhibition_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Glioma Pathogenesis cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1 Cellular Respiration Cellular Respiration alpha-Ketoglutarate->Cellular Respiration alpha-Ketoglutarate_mut alpha-Ketoglutarate 2-Hydroxyglutarate 2-Hydroxyglutarate alpha-Ketoglutarate_mut->2-Hydroxyglutarate Mutant IDH1 Mutant\nIDH1 Mutant IDH1 Inhibition of\nalpha-KG-dependent\ndioxygenases Inhibition of alpha-KG-dependent dioxygenases 2-Hydroxyglutarate->Inhibition of\nalpha-KG-dependent\ndioxygenases Epigenetic Dysregulation\n(DNA & Histone Hypermethylation) Epigenetic Dysregulation (DNA & Histone Hypermethylation) Inhibition of\nalpha-KG-dependent\ndioxygenases->Epigenetic Dysregulation\n(DNA & Histone Hypermethylation) Block in Cellular\nDifferentiation Block in Cellular Differentiation Epigenetic Dysregulation\n(DNA & Histone Hypermethylation)->Block in Cellular\nDifferentiation Glioma Progression Glioma Progression Block in Cellular\nDifferentiation->Glioma Progression DS-1001b_Ivosidenib This compound or Ivosidenib DS-1001b_Ivosidenib->Mutant\nIDH1 Inhibition

Caption: Signaling pathway of mutant IDH1 inhibition by this compound and ivosidenib.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro Enzyme Inhibition Assay (for IC50 determination)
  • Objective: To determine the concentration of the inhibitor required to reduce the activity of the mutant IDH1 enzyme by 50%.

  • General Protocol:

    • Recombinant human mutant IDH1 (e.g., R132H) and wild-type IDH1 enzymes are used.

    • The inhibitor (this compound or ivosidenib) is serially diluted to a range of concentrations.

    • The enzyme is incubated with the inhibitor for a specified period (e.g., with or without preincubation).[3]

    • The enzymatic reaction is initiated by adding substrates, including α-ketoglutarate and NADPH.

    • The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Assay
  • Objective: To measure the effect of the inhibitor on the production of 2-HG in IDH1-mutant glioma cells.

  • General Protocol:

    • IDH1-mutant glioma cell lines (e.g., U87MG engineered to express IDH1 R132H) are cultured.[3]

    • Cells are treated with various concentrations of the inhibitor for a defined period (e.g., 48-72 hours).

    • Cell lysates or culture media are collected.

    • The concentration of 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS).

    • IC50 values for cellular 2-HG inhibition are determined from the dose-response curve.

Patient-Derived Orthotopic Xenograft (PDX) Model of Glioma
  • Objective: To evaluate the in vivo efficacy of the inhibitor in a clinically relevant animal model.

  • General Protocol:

    • Freshly resected human glioma tissue with a confirmed IDH1 mutation is obtained from patients.[3]

    • The tumor tissue is dissociated into a single-cell suspension.[3]

    • A specific number of tumor cells (e.g., 1 x 10^5 cells) are stereotactically implanted into the brains of immunodeficient mice (e.g., NOD-scid).[16]

    • Tumor growth is monitored using non-invasive imaging techniques like MRI.

    • Once tumors are established, mice are randomized to receive the inhibitor (e.g., this compound administered orally) or a vehicle control.[3]

    • Treatment continues for a specified duration, and tumor volume is measured periodically.

    • At the end of the study, tumors are harvested for analysis of 2-HG levels, histology, and biomarkers of differentiation (e.g., GFAP).[3]

PDX_Model_Workflow Patient_Tumor IDH1-Mutant Glioma Patient Tumor Dissociation Tumor Dissociation Patient_Tumor->Dissociation Implantation Stereotactic Intracranial Implantation in Mice Dissociation->Implantation Monitoring Tumor Growth Monitoring (MRI) Implantation->Monitoring Treatment Drug Administration (e.g., this compound or Vehicle) Monitoring->Treatment Analysis Endpoint Analysis: - Tumor Volume - 2-HG Levels - Histology Treatment->Analysis

References

A Comparative Analysis of the Potency of DS-1001b and Vorasidenib (AG-881) in Targeting Mutant IDH Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 21, 2025 – In the landscape of targeted therapies for isocitrate dehydrogenase (IDH) mutant gliomas, two small molecule inhibitors, DS-1001b and vorasidenib (AG-881), have emerged as promising clinical candidates. This guide provides a detailed comparison of their potency, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound is a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), specifically targeting the R132X mutations.[1][2][3][4] In contrast, vorasidenib is a dual inhibitor, demonstrating potent activity against both mutant IDH1 and IDH2 enzymes.[5][6][7][8] Both molecules are orally bioavailable and have been engineered for high blood-brain barrier permeability, a critical feature for treating brain tumors.[9][10][11] Preclinical studies have demonstrated that both compounds effectively inhibit their target enzymes, leading to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG) and subsequent anti-tumor effects.[9][10][11] Vorasidenib has received FDA approval for the treatment of Grade 2 astrocytoma or oligodendroglioma with a susceptible IDH1 or IDH2 mutation.[5] this compound has shown promising results in a Phase I clinical trial for recurrent or progressive IDH1 mutant gliomas.[1][2]

Data Presentation: A Head-to-Head Look at Potency

The following tables summarize the available quantitative data on the potency of this compound and vorasidenib from various preclinical studies. It is important to note that direct comparisons of IC50 values should be interpreted with caution, as experimental conditions may vary between studies.

Table 1: In Vitro Enzymatic Inhibition

CompoundTargetIC50 (nM)Source
This compound IDH1 R132HNot explicitly stated in the provided text, but described as a potent inhibitor.[5]
IDH1 R132CNot explicitly stated in the provided text.
IDH1 R132G~200[5]
IDH1 R132L~200[5]
IDH1 R132S~200[5]
IDH2 R140QNo inhibition[5]
IDH2 R172KNo inhibition[5]
Vorasidenib (AG-881) IDH1 R132H31.9[6]
IDH1 R132C0.04 - 22 (range)[7]
IDH1 R132G0.04 - 22 (range)[7]
IDH1 R132S0.04 - 22 (range)[7]
IDH2 R140Q7 - 14 (range)[7]
IDH2 R172K130[7]

Table 2: Cellular Activity

CompoundCell LineIDH MutationPotency MetricValue (nM)Source
This compound JJ012 (Chondrosarcoma)IDH1 mutantGI5081[12]
L835 (Chondrosarcoma)IDH1 mutantGI5077[12]
Vorasidenib (AG-881) U87MG expressing IDH2 R140QIDH2 R140QIC50 (antiproliferative)<50[8]
TS603 harboring IDH2 R140QIDH2 R140QIC50 (antiproliferative)<50[8]
HT1080Not specifiedIC50 (antiproliferative)<50[8]

Experimental Protocols

Enzymatic Inhibition Assay (General Protocol)

A common method to determine the enzymatic activity and inhibitory potency of compounds like this compound and vorasidenib involves a diaphorase/resazurin-coupled assay.[13]

  • Enzyme Preparation: Purified recombinant mutant IDH1 or IDH2 enzymes are used.

  • Reaction Mixture: The assay is typically performed in a 96-well or 384-well plate. The reaction buffer contains HEPES, MgCl2, and NADPH.

  • Inhibitor Addition: The test compound (this compound or vorasidenib) is added to the wells at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, α-ketoglutarate (α-KG).

  • Detection: The consumption of NADPH is monitored. In the coupled assay, diaphorase utilizes NADPH to convert the non-fluorescent resazurin to the fluorescent resorufin. The fluorescence intensity is measured over time, and the rate of reaction is calculated.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the reaction rates against the inhibitor concentrations.

Cell-Based 2-HG Production Assay

This assay measures the ability of the inhibitors to reduce the production of the oncometabolite 2-HG in cells expressing mutant IDH enzymes.

  • Cell Culture: Cells harboring endogenous or engineered IDH mutations are cultured in appropriate media.

  • Compound Treatment: The cells are treated with varying concentrations of this compound or vorasidenib for a specified period (e.g., 48-72 hours).

  • 2-HG Extraction: The intracellular and/or extracellular 2-HG is extracted from the cells and the culture medium.

  • 2-HG Quantification: The concentration of 2-HG is measured using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Calculation: The IC50 value for 2-HG reduction is determined by plotting the 2-HG levels against the inhibitor concentrations.

In Vivo Tumor Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the in vivo efficacy of the inhibitors.

  • Tumor Implantation: Human glioma cells with IDH mutations are implanted either subcutaneously or orthotopically (intracranially) into immunocompromised mice.

  • Drug Administration: Once the tumors are established, the mice are treated with this compound, vorasidenib, or a vehicle control, typically via oral gavage.

  • Tumor Growth Monitoring: Tumor volume is measured regularly. For orthotopic models, tumor growth can be monitored using imaging techniques like bioluminescence or MRI.

  • Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected to measure the levels of 2-HG to confirm target engagement.

  • Efficacy Assessment: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Mandatory Visualizations

Signaling_Pathway cluster_wildtype Wild-Type IDH cluster_mutant Mutant IDH cluster_inhibitors Inhibitor Action Isocitrate Isocitrate aKG alpha-Ketoglutarate Isocitrate->aKG IDH1/2 (WT) aKG_mut alpha-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG IDH1/2 (Mutant) Oncogenesis Oncogenesis TwoHG->Oncogenesis Promotes DS1001b This compound IDH1_mut Mutant IDH1 DS1001b->IDH1_mut Inhibits Vorasidenib Vorasidenib Vorasidenib->IDH1_mut Inhibits IDH2_mut Mutant IDH2 Vorasidenib->IDH2_mut Inhibits

Caption: Signaling pathway of wild-type and mutant IDH enzymes and the points of intervention for this compound and vorasidenib.

Experimental_Workflow cluster_invitro In Vitro Potency cluster_invivo In Vivo Efficacy Enzymatic_Assay Enzymatic Inhibition Assay (IC50 Determination) Cell_Assay Cell-Based 2-HG Assay (Cellular Potency) Enzymatic_Assay->Cell_Assay Confirms cellular activity Xenograft_Model Orthotopic Glioma Xenograft Model Cell_Assay->Xenograft_Model Leads to in vivo testing Drug_Treatment Oral Administration of This compound or Vorasidenib Xenograft_Model->Drug_Treatment Tumor_Monitoring Tumor Growth Monitoring (Imaging) Drug_Treatment->Tumor_Monitoring PD_Analysis Pharmacodynamic Analysis (2-HG Levels) Tumor_Monitoring->PD_Analysis

Caption: A typical experimental workflow for evaluating the potency and efficacy of IDH inhibitors like this compound and vorasidenib.

Conclusion

Both this compound and vorasidenib are potent inhibitors of mutant IDH enzymes with demonstrated anti-tumor activity in preclinical models of glioma. The key distinction lies in their selectivity: this compound is a selective inhibitor of mutant IDH1, while vorasidenib is a dual inhibitor of both mutant IDH1 and IDH2. This broader activity profile of vorasidenib may offer a therapeutic advantage in tumors harboring IDH2 mutations. The preclinical data suggests that both compounds are highly potent, with vorasidenib showing nanomolar IC50 values against a range of IDH1 and IDH2 mutants. The successful clinical development of vorasidenib, culminating in its FDA approval, underscores the therapeutic potential of targeting mutant IDH enzymes in glioma. Further clinical investigation of this compound will be crucial to fully understand its clinical utility. The detailed experimental methodologies provided in this guide offer a framework for the continued evaluation and comparison of these and other emerging IDH inhibitors.

References

Preclinical Showdown: A Comparative Analysis of Mutant IDH1 Inhibitors DS-1001b and BAY1436032

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective preclinical comparison of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors: DS-1001b and BAY1436032. This analysis is based on publicly available experimental data to inform research and development decisions.

Mutations in the IDH1 enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which promotes tumorigenesis.[3][4] this compound and BAY1436032 are orally available small-molecule inhibitors designed to selectively target these mutant IDH1 enzymes, offering a promising therapeutic strategy.

Mechanism of Action: Targeting a Rogue Enzyme

Both this compound and BAY1436032 are selective inhibitors of mutant IDH1.[5][6] They function by binding to an allosteric site on the mutant IDH1 enzyme, which is a dimer. This binding stabilizes an "open" and inactive conformation of the enzyme.[3] This conformational change disrupts the binding of a critical divalent cation and the substrate α-ketoglutarate (α-KG), thereby inhibiting the conversion of α-KG to D-2-HG.[3] The reduction in D-2-HG levels is believed to reverse the epigenetic alterations and cellular differentiation block caused by the oncometabolite, ultimately suppressing tumor growth.[6][7]

Mutant_IDH1_Inhibition Mechanism of Action of Mutant IDH1 Inhibitors cluster_normal Normal Cell cluster_cancer Cancer Cell with Mutant IDH1 cluster_inhibitor Therapeutic Intervention Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-Type IDH1 alpha-KG_mut alpha-Ketoglutarate D-2-HG D-2-Hydroxyglutarate alpha-KG_mut->D-2-HG Mutant IDH1 alpha-KG_mut_inhib alpha-Ketoglutarate Tumorigenesis Tumorigenesis D-2-HG->Tumorigenesis Promotes Inhibitor This compound or BAY1436032 Mutant_IDH1_inactive Inhibitor->Mutant_IDH1_inactive Binds to allosteric site D-2-HG_inhib D-2-HG_inhib alpha-KG_mut_inhib->D-2-HG_inhib Inhibited

Mechanism of mutant IDH1 inhibition.

Preclinical Efficacy: A Head-to-Head Look

Direct comparative preclinical studies between this compound and BAY1436032 are not publicly available. However, by collating data from independent studies, we can draw a comparative picture of their performance.

ParameterThis compoundBAY1436032
Target Mutations IDH1 R132X[8]Pan-mutant IDH1 (R132X)[6][7]
In Vitro Potency IC50: 130 nmol/L (IDH1 R132C)[5]Double-digit nanomolar range[9]
Cellular Activity Inhibition of 2-HG production (IC50 values not specified)[5]Potent inhibition of 2-HG release (nM range)[9]
Key In Vivo Models Glioblastoma (patient-derived orthotopic xenograft)[5], Chondrosarcoma (xenograft)[10]Acute Myeloid Leukemia (patient-derived xenograft)[7][11], Glioma (patient-derived xenograft)[12]
Blood-Brain Barrier High permeability demonstrated in mice[5][13]Brain penetrant in mice[12]
In Vivo Efficacy Impaired tumor growth, decreased 2-HG levels, induced glial differentiation in glioma models.[5] Damaged subcutaneous tumor growth in chondrosarcoma models.[10]Depleted AML cells, prolonged survival, and inhibited leukemia stem cell self-renewal in AML models.[7] Enhanced survival and suppressed 2-HG production in glioma models.[12]

Experimental Protocols

Below are generalized methodologies for key experiments cited in the preclinical evaluation of mutant IDH1 inhibitors.

Enzymatic Assay for IDH1 Inhibition
  • Enzyme Source : Recombinant human mutant IDH1 (e.g., R132H, R132C) and wild-type IDH1 are used.

  • Reaction Mixture : The assay is typically performed in a buffer containing the enzyme, NADPH, α-ketoglutarate, and MgCl2.

  • Inhibitor Addition : The test compound (this compound or BAY1436032) is added at various concentrations.

  • Incubation : The reaction is incubated at a controlled temperature (e.g., 37°C). The effect of pre-incubation time with the enzyme can also be assessed.[5]

  • Detection : The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

  • Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular 2-HG Production Assay
  • Cell Lines : Cancer cell lines endogenously expressing or engineered to express mutant IDH1 are used.

  • Treatment : Cells are treated with varying concentrations of the inhibitor for a specified period (e.g., 24-72 hours).

  • Metabolite Extraction : Intracellular and/or extracellular metabolites are extracted.

  • Quantification : The levels of D-2-HG are measured using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis : IC50 values for the inhibition of 2-HG production are determined.

In Vivo Xenograft Models
  • Animal Model : Immunocompromised mice (e.g., nude or NSG mice) are used.

  • Tumor Implantation : Patient-derived xenograft (PDX) cells or cancer cell lines with IDH1 mutations are implanted either subcutaneously or orthotopically (e.g., intracranially for glioma models).

  • Treatment Administration : Once tumors are established, animals are treated with the inhibitor (e.g., oral gavage) or vehicle control. Dosing schedules can vary (e.g., once or twice daily).[7][10]

  • Efficacy Assessment : Tumor growth is monitored by caliper measurements (subcutaneous) or bioluminescence/MRI imaging (orthotopic). Survival is also a key endpoint.

  • Pharmacodynamic Analysis : At the end of the study, tumor and plasma samples can be collected to measure drug concentration and D-2-HG levels to confirm target engagement.

Preclinical_Workflow Preclinical Evaluation Workflow for Mutant IDH1 Inhibitors Start Start Enzymatic_Assay Enzymatic Assay (IC50 vs. mutant & wild-type IDH1) Start->Enzymatic_Assay Cellular_Assay Cellular Assay (2-HG inhibition, proliferation) Enzymatic_Assay->Cellular_Assay PK_PD_Studies Pharmacokinetics & Pharmacodynamics Cellular_Assay->PK_PD_Studies In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) PK_PD_Studies->In_Vivo_Efficacy Toxicity_Studies Toxicity Assessment In_Vivo_Efficacy->Toxicity_Studies End End Toxicity_Studies->End

References

A Comparative Guide to DS-1001b and Therapies for IDH1 Wild-Type Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DS-1001b, a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), against therapeutic agents used for IDH1 wild-type (wt) cancers. The primary focus of this document is to clarify the distinct mechanisms of action and target patient populations for these therapies, supported by preclinical and clinical data. While this compound is a promising therapeutic for cancers harboring specific IDH1 mutations, it is crucial to understand its selectivity and how its efficacy profile differs from treatments for cancers with wild-type IDH1.

Introduction to IDH1 in Oncology

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, a recurrent mutation in the IDH1 gene (most commonly R132H) leads to a neomorphic enzymatic activity.[1][2] This mutant IDH1 enzyme gains the ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1] The accumulation of D-2-HG disrupts normal cellular processes, including epigenetic regulation, and is considered a key driver of tumorigenesis in these cancers.[3][4]

This compound is a potent and selective oral inhibitor of the mutant IDH1 enzyme.[3][5] It is designed to specifically target cancer cells harboring IDH1 mutations, thereby reducing the production of D-2-HG and inhibiting tumor growth.[5][6] In contrast, IDH1 wild-type cancers, such as primary glioblastoma, lack this mutation and are treated with different therapeutic strategies. This guide will compare this compound with Temozolomide (TMZ), the standard-of-care chemotherapy for IDH1 wild-type glioblastoma, and Ivosidenib (AG-120), another mutant IDH1 inhibitor with emerging data on its potential activity against wild-type IDH1 under specific conditions.

Comparative Efficacy and Selectivity

The following tables summarize the in vitro efficacy of this compound, Temozolomide, and Ivosidenib in various cancer cell lines, highlighting their distinct activity profiles based on IDH1 mutation status.

DrugCancer TypeCell LineIDH1 StatusIC50 (µM)Citation
This compound (analogous) GliomaTS603Mutant (R132H)0.07[7]
GliomaVariousWild-Type>100[7]
Temozolomide GlioblastomaU87Wild-Type433.7[8]
GlioblastomaT98GWild-Type545.5[8]
GlioblastomaLN229Wild-Type14.5[9]
GlioblastomaU251Wild-TypeVaries[10]
Ivosidenib (AG-120) ChondrosarcomaHT1080Mutant (R132C)0.0075[11]
AMLPatient SamplesWild-TypeNo effect on differentiation[12]
MelanomaSK-MEL-28Wild-Type (low glucose)Varies[13]
Pancreatic CancerMia-Paca2Wild-Type (low glucose)Varies[14]

Mechanism of Action

The therapeutic strategies for IDH1-mutant versus IDH1 wild-type cancers are fundamentally different, as illustrated by the distinct mechanisms of action of this compound and Temozolomide.

TherapyTargetMechanism of Action
This compound Mutant IDH1 EnzymeAllosteric inhibition of the mutant IDH1 enzyme, preventing the conversion of α-KG to the oncometabolite D-2-HG. This leads to a reduction in D-2-HG levels, reversal of epigenetic dysregulation, and induction of cancer cell differentiation.[3][5]
Temozolomide DNAAn alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine. This DNA damage induces cell cycle arrest and apoptosis.[8][9]
Ivosidenib (AG-120) Mutant IDH1 Enzyme (primary target) / Wild-Type IDH1 (conditional target)Primarily a selective inhibitor of mutant IDH1. However, under conditions of low magnesium and low glucose, which can be found in the tumor microenvironment, it can also inhibit wild-type IDH1, leading to increased oxidative stress and enhanced chemosensitivity.[13][14][15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these drugs and a typical experimental workflow for assessing their efficacy.

Caption: Mechanism of this compound in IDH1-mutant cancer cells.

Temozolomide_Mechanism_of_Action Temozolomide Temozolomide DNA DNA Temozolomide->DNA Alkylates DNA_Damage DNA Methylation (O6-MeG, N7-MeG) DNA->DNA_Damage Cell_Cycle_Arrest G2/M Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow Cell_Culture Cancer Cell Lines (IDH1-wt and IDH1-mutant) Drug_Treatment Treat with this compound, TMZ, or Ivosidenib Cell_Culture->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation Cell_Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Incubation->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Western Blot for Cleaved Caspase-3/PARP) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50 Calculation, Protein Quantification) Cell_Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

A Comparative Analysis of 2-Hydroxyglutarate (2-HG) Inhibition by Different IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Consequently, the development of small molecule inhibitors targeting mutant IDH1 (mIDH1) has become a promising therapeutic strategy. This guide provides a comparative analysis of the efficacy of various IDH1 inhibitors in reducing 2-HG levels, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Quantitative Comparison of IDH1 Inhibitors

The following table summarizes the in vitro potency and cellular efficacy of several key IDH1 inhibitors in reducing 2-HG levels. The data has been compiled from various preclinical and clinical studies to provide a comparative overview.

InhibitorTarget(s)IC50 (IDH1 R132H)Cell-Based 2-HG ReductionReference Cell Line(s)Key Findings & References
Ivosidenib (AG-120) mIDH112 nM>90%U87MG-IDH1 R132H, HT1080FDA-approved for AML and cholangiocarcinoma. Demonstrates potent and selective inhibition of various IDH1 mutants.[1][2]
Olutasidenib (FT-2102) mIDH121.2 nM>90%HCT116-IDH1 R132HFDA-approved for AML. Shows potent inhibition of multiple IDH1 R132 mutants.[3][4]
Vorasidenib (AG-881) mIDH1/mIDH20.04-22 nM (for various IDH1 mutants)>96% (in vivo)TS603-IDH1 R132H, U87-IDH2 R140QA potent dual inhibitor with excellent brain penetration, showing promise for glioma treatment.[5][6][7]
BAY 1436032 Pan-mIDH115 nM~90%NCH551b (glioblastoma PDX)A pan-inhibitor of IDH1 R132 mutations with demonstrated in vivo efficacy.[3][8][9]
DS-1001 mIDH1GI50: 160.9-289.6 nM (cell viability)Significant reduction in tumor D-2-HGL835 (IDH1 R132C), JJ012 (IDH1 R132G)A brain-penetrant inhibitor showing clinical activity in recurrent gliomas.[3][10][11]

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams have been generated using Graphviz (DOT language).

IDH1 Mutation and Downstream Signaling

Mutant IDH1 not only produces 2-HG but also influences key cellular signaling pathways implicated in cancer development and progression. The diagram below illustrates the impact of mIDH1 on the mTOR and TGF-β pathways.

IDH1_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Downstream Effects of 2-HG cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH1 (NADP+ -> NADPH) D2HG D2HG aKG->D2HG Mutant IDH1 (NADPH -> NADP+) TET_JmjC TET & JmjC Demethylases D2HG->TET_JmjC Inhibition mTOR_Activation mTOR Pathway Activation D2HG->mTOR_Activation Promotes TGFb_Suppression TGF-β Pathway D2HG->TGFb_Suppression Suppresses Hypermethylation Histone & DNA Hypermethylation TET_JmjC->Hypermethylation Leads to Diff_Block Differentiation Block Hypermethylation->Diff_Block Results in Proliferation Cell Proliferation & Growth mTOR_Activation->Proliferation Drives Mesenchymal Mesenchymal TGFb_Suppression->Mesenchymal Inhibits Mesenchymal Transition IDH1_Inhibitor IDH1 Inhibitor (e.g., Ivosidenib) IDH1_Inhibitor->D2HG Blocks Production

Caption: Signaling pathways affected by mutant IDH1 and its product, 2-HG.

Experimental Workflow for IDH1 Inhibitor Evaluation

The preclinical evaluation of IDH1 inhibitors typically follows a structured workflow, from initial screening to in vivo efficacy studies. The diagram below outlines this process.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Analysis start Start: Compound Library biochemical_assay Biochemical Assay (Enzymatic Inhibition, IC50) start->biochemical_assay end End: Candidate for Clinical Trials cell_based_assay Cell-Based Assay (2-HG Reduction, EC50) biochemical_assay->cell_based_assay Active Compounds selectivity_assay Selectivity & Off-Target Screening cell_based_assay->selectivity_assay data_analysis Data Analysis & Hit-to-Lead Optimization selectivity_assay->data_analysis pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) xenograft Xenograft Models (Tumor Growth Inhibition) pk_pd->xenograft pdx Patient-Derived Xenograft (PDX) Models xenograft->pdx pdx->end data_analysis->pk_pd Lead Compounds

Caption: Preclinical workflow for the discovery and evaluation of IDH1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the evaluation of IDH1 inhibitors.

In Vitro IDH1-R132H Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the production of 2-HG by the mutant IDH1 enzyme.

Materials:

  • Purified recombinant human IDH1-R132H enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% BSA)

  • α-ketoglutarate (α-KG)

  • NADPH

  • Test compounds (IDH1 inhibitors)

  • Detection reagent (e.g., diaphorase and resazurin)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, purified IDH1-R132H enzyme, and NADPH to the assay buffer.

  • Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding α-KG.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining NADPH concentration. This can be done by adding a detection reagent mixture containing diaphorase and resazurin. Diaphorase utilizes NADPH to convert resazurin to the fluorescent product resorufin.

  • Measure the fluorescence intensity (e.g., Ex/Em = 540/590 nm) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12][13][14]

Cellular 2-HG Measurement by LC-MS/MS

This method quantifies the intracellular or extracellular levels of 2-HG in cells treated with IDH1 inhibitors.

Materials:

  • IDH1-mutant cell line (e.g., U87MG-IDH1 R132H)

  • Cell culture medium and supplements

  • Test compounds (IDH1 inhibitors)

  • Extraction solvent (e.g., 80:20 methanol:water)

  • Internal standard (e.g., ¹³C₅-2-HG)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Seed the IDH1-mutant cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • Metabolite Extraction:

    • For intracellular 2-HG: Aspirate the medium, wash the cells with PBS, and then add ice-cold extraction solvent containing the internal standard. Scrape the cells and collect the lysate.

    • For extracellular 2-HG: Collect the cell culture medium.

  • Sample Preparation: Centrifuge the cell lysates or medium to pellet proteins and cellular debris. Collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a liquid chromatography column (e.g., a HILIC or C18 column) to separate the metabolites.

    • The eluent is introduced into a tandem mass spectrometer for detection and quantification of 2-HG and the internal standard using multiple reaction monitoring (MRM).

  • Data Analysis: Quantify the concentration of 2-HG by comparing the peak area ratio of 2-HG to the internal standard against a standard curve. Normalize the intracellular 2-HG levels to cell number or protein concentration.[4][15][16][17][18]

This comparative guide provides a foundational understanding of the current landscape of IDH1 inhibitors and their efficacy in targeting the oncometabolite 2-HG. The provided data and protocols serve as a valuable resource for researchers in the field of cancer metabolism and drug discovery.

References

Comparative Analysis of Off-Target Kinase Inhibition: DS-1001b vs. Ivosidenib

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review for researchers and drug development professionals on the selectivity of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors.

Introduction

DS-1001b and ivosidenib are targeted therapeutic agents developed to inhibit the mutated form of isocitrate dehydrogenase 1 (IDH1), a key enzyme in cellular metabolism.[1][2] Mutations in IDH1, particularly at the R132 locus, lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a crucial role in the pathogenesis of various cancers, including gliomas and acute myeloid leukemia (AML).[1][3] Both this compound and ivosidenib are designed as selective inhibitors of this mutant enzyme.[2][4]

While their primary target is a metabolic enzyme rather than a protein kinase, understanding the broader selectivity profile, including any potential off-target kinase activity, is critical for a comprehensive assessment of their therapeutic window and potential side effects. This guide provides a comparative overview of the available information on the off-target kinase inhibition profiles of this compound and ivosidenib.

Based on publicly available data, comprehensive head-to-head kinome-wide profiling for this compound and ivosidenib has not been published. Both compounds are reported to be highly selective for their intended target, the mutant IDH1 enzyme.[5][6] However, research into the broader class of IDH1 inhibitors suggests that off-target interactions with kinases are theoretically possible and have been observed with other molecules in this class.[7][8]

Comparison of Off-Target Kinase Inhibition Profile

There is a notable lack of specific quantitative data in the public domain detailing the off-target kinase inhibition profiles for either this compound or ivosidenib. The primary focus of published research has been on their high selectivity for mutant IDH1 over wild-type IDH1 and the related IDH2 enzymes.[6]

One study investigating novel IDH1 inhibitors did find that certain compounds of this class exhibited inhibitory activity against several non-receptor tyrosine kinases, including ABL1 and Bruton's tyrosine kinase (BTK).[8] This suggests a potential for some structural scaffolds of IDH1 inhibitors to interact with kinase ATP-binding sites. However, this study did not include this compound or ivosidenib in its kinase activity assays.

Given the absence of specific data, the following table reflects the current state of publicly available information.

FeatureThis compoundIvosidenib
Primary Target Mutant Isocitrate Dehydrogenase 1 (IDH1)[1][4]Mutant Isocitrate Dehydrogenase 1 (IDH1)[2]
Off-Target Kinase Data No specific kinome-wide inhibition data found in public literature. Reported as a selective mutant IDH1 inhibitor.[5]No specific kinome-wide inhibition data found in public literature. Reported as a highly selective inhibitor of mutant IDH1.[6]
Potential Off-Target Class Effects Studies on other IDH1 inhibitors suggest a possibility of interaction with non-receptor tyrosine kinases like ABL1 and BTK, though this has not been demonstrated for this compound.[8]While highly selective, resistance mechanisms to ivosidenib have been linked to mutations in receptor tyrosine kinase (RTK) pathway genes, an indirect association with kinase signaling.[3]

Signaling Pathway and Experimental Workflow

To understand the context of these drugs' actions and how their selectivity would be tested, the following diagrams illustrate the primary signaling pathway they inhibit and a general workflow for assessing off-target kinase inhibition.

Mutant_IDH1_Pathway Mutant IDH1 Signaling Pathway cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 Substrate alpha_KG α-Ketoglutarate (α-KG) WT_IDH1->alpha_KG Product alpha_KG_mut α-Ketoglutarate (α-KG) Mutant_IDH1 Mutant IDH1 alpha_KG_mut->Mutant_IDH1 Substrate D2HG Oncometabolite D-2-Hydroxyglutarate (D-2-HG) Epigenetics Epigenetic Dysregulation (Histone/DNA Hypermethylation) D2HG->Epigenetics Mutant_IDH1->D2HG Neomorphic Activity DS1001b This compound DS1001b->Mutant_IDH1 Ivosidenib Ivosidenib Ivosidenib->Mutant_IDH1 Differentiation Block in Cell Differentiation Epigenetics->Differentiation Oncogenesis Oncogenesis Differentiation->Oncogenesis Kinase_Profiling_Workflow General Workflow for Off-Target Kinase Inhibition Profiling Compound Test Compound (e.g., this compound or Ivosidenib) Primary_Assay Primary Screen (Single High Concentration) Compound->Primary_Assay Kinase_Panel Large-Scale Kinase Panel (~400-500 kinases) Kinase_Panel->Primary_Assay Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Assay->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination for Hits) Hit_ID->Dose_Response Potential Off-Targets Data_Analysis Data Analysis & Selectivity Scoring (e.g., S-Score) Hit_ID->Data_Analysis Non-Hits Dose_Response->Data_Analysis Final_Profile Off-Target Kinase Inhibition Profile Data_Analysis->Final_Profile

References

Safety Operating Guide

Navigating the Disposal of DS-1001b: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling novel compounds like DS-1001b, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), ensuring proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for the disposal of small molecule inhibitors and investigational drugs in a research setting provide a clear framework for its safe management.

The primary principle for disposing of this compound, as with any research compound of unknown toxicity and environmental impact, is to treat it as hazardous chemical waste. This necessitates a cautious approach, adhering to institutional and regulatory guidelines for chemical waste management.

Essential Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice for handling potent small molecules should be followed. This includes:

  • Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A lab coat is essential to protect from contamination.

  • Respiratory Protection: If there is a risk of aerosolization of the powdered form, a properly fitted respirator may be necessary. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4]

Step-by-Step Disposal Procedures

The following steps outline a general procedure for the proper disposal of this compound in a laboratory setting.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Waste Containment and Labeling:

    • Solid waste (e.g., contaminated gloves, paper towels, vials with residue) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound (e.g., unused solutions in DMSO or other solvents) should be collected in a separate, compatible, and clearly labeled hazardous waste container.[5]

    • The label should clearly state "Hazardous Waste," the name of the chemical (this compound), and the primary solvent if in solution (e.g., DMSO).

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[6]

    • EHS professionals are trained to handle and dispose of chemical waste in accordance with federal, state, and local regulations, typically through high-temperature incineration.[6]

    • Never dispose of this compound or its containers in the regular trash or down the drain.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, which is essential for proper handling and waste management.

PropertyValueSource
Molecular Formula C₂₉H₂₉Cl₃FN₃O₄[1][7]
Molecular Weight 608.92 g/mol [1][7]
CAS Number 1898207-64-1[1][7]
Solubility in DMSO 14 mg/mL (22.99 mM)[1][7]

Experimental Protocols Cited

The information regarding the biological activity of this compound is derived from in vitro and in vivo studies.

  • In Vitro Proliferation Assay: JJ012 and L835 chondrosarcoma cell lines were treated with this compound at concentrations ranging from 0 to 10µM for 72 hours. Cell proliferation was measured to determine the inhibitory effect of the compound.[1]

  • In Vivo Xenograft Studies: The antitumor activity of this compound was assessed in xenograft mouse models. Continuous administration of the compound was shown to impair tumor growth.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DS1001b_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (e.g., contaminated labware, PPE) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions) assess_waste->liquid_waste Liquid segregate_solid Segregate in Labeled Solid Hazardous Waste Container solid_waste->segregate_solid segregate_liquid Segregate in Labeled Liquid Hazardous Waste Container liquid_waste->segregate_liquid contact_ehs Contact Environmental Health & Safety (EHS) for Pickup segregate_solid->contact_ehs segregate_liquid->contact_ehs ehs_disposal EHS Manages Final Disposal (e.g., Incineration) contact_ehs->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling DS-1001b

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the research compound DS-1001b. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Compound Identification and Properties

This compound is an orally active and blood-brain barrier-permeable inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3] It is currently under investigation for its anti-tumor activity.

PropertyData
Chemical Name (2E)-3-[1-[[5-(1-fluoro-1-methylethyl)-3-(2,4,6-trichlorophenyl)-4-isoxazolyl]carbonyl]-3-methyl-1H-indol-4-yl]-2-propenoic acid, compd. with 2-methyl-2-propanamine (1:1)[4]
CAS Number 1898207-64-1[4]
Molecular Formula C29H29Cl3FN3O4[4]
Molecular Weight 608.9 g/mol [4]
Appearance Crystalline solid[4]
Solubility Soluble in DMF (1 mg/ml) and DMSO (1 mg/ml). Insoluble in Ethanol and Water.[4]
Storage Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year.[1]

Hazard Identification and Safety Precautions

While a specific Globally Harmonized System (GHS) classification for this compound is not publicly available, its chemical structure, which includes a chlorinated phenyl group, and its intended biological activity warrant a high degree of caution. As a halogenated organic compound, it should be handled with care to avoid exposure.

Potential Hazards:

  • Based on clinical trial data in humans, potential adverse effects from exposure may include skin hyperpigmentation, diarrhea, pruritus (itching), alopecia (hair loss), arthralgia (joint pain), nausea, headache, and rash.[5][6][7]

  • The toxicological properties of this compound have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound.[8] This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator may be necessary to prevent inhalation.

Safe Handling and Operational Plan

Engineering Controls:

  • All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

Handling Procedures:

  • Avoid the creation of dust when handling the solid form.

  • Use designated tools (spatulas, weigh boats) for handling the compound and decontaminate them after use.

  • Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Emergency Procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's environmental health and safety (EHS) department immediately.

    • Prevent entry to the affected area until it has been decontaminated by trained personnel.

Disposal Plan

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9][10][11][12][13][14]

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound and any contaminated disposable labware (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[10][12]

  • Liquid Waste: Collect solutions of this compound in a clearly labeled, sealed container designated for "Halogenated Organic Liquid Waste."[10][12][13][14]

  • Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[9][13][14]

  • Do not dispose of this compound down the drain or in the regular trash.

Disposal Procedure:

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

  • Contact your EHS department to arrange for the pickup and disposal of the segregated waste containers.

Diagrams

G cluster_handling This compound Handling Workflow prep Preparation (Review SDS, Wear PPE) weigh Weighing Solid (In Fume Hood) prep->weigh dissolve Dissolution (In Fume Hood) weigh->dissolve experiment Experimental Use dissolve->experiment cleanup Decontamination of Work Area and Tools experiment->cleanup

Caption: Workflow for the safe handling of this compound in a laboratory setting.

G cluster_disposal This compound Disposal Pathway solid_waste Solid Waste (this compound powder, contaminated labware) solid_container Sealed & Labeled Container 'Halogenated Organic Solid Waste' solid_waste->solid_container liquid_waste Liquid Waste (this compound solutions) liquid_container Sealed & Labeled Container 'Halogenated Organic Liquid Waste' liquid_waste->liquid_container ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup incineration Proper Disposal (e.g., Incineration) ehs_pickup->incineration

Caption: Segregation and disposal pathway for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.